4-Fluoro-3-hydroxybenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBIOIQQTYCMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243381-28-3 | |
| Record name | 4-fluoro-3-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzamide: A Key Intermediate in Targeted Therapy
Abstract
4-Fluoro-3-hydroxybenzamide is a pivotal, high-value chemical intermediate whose strategic importance in medicinal chemistry has grown substantially with the advent of targeted cancer therapies. While not an endpoint therapeutic itself, its unique structural motif is integral to the synthesis of potent enzyme inhibitors, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. This guide provides an in-depth analysis of this compound, beginning with the synthesis and properties of its essential precursor, 4-Fluoro-3-hydroxybenzoic acid. We will detail robust synthetic protocols, explore its mechanistic significance in drug action, provide standardized analytical methodologies, and present a comprehensive overview of its application in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Strategic Importance of a Fluorinated Benzamide
In the landscape of modern drug discovery, fluorinated building blocks are indispensable tools for modulating the metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.[1] this compound (CAS 1243381-28-3) has emerged as a critical structural unit, primarily because it serves as a key precursor in the synthesis of Olaparib (Lynparza®), a first-in-class PARP inhibitor approved for treating various cancers associated with BRCA1/BRCA2 mutations.[2][3]
The core value of this molecule lies in its benzamide functional group, which acts as a pharmacophore, mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This competitive inhibition is central to the therapeutic effect. This guide begins with the logical starting point for any synthesis campaign: the preparation and characterization of its immediate precursor, 4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2), before detailing its conversion to the target benzamide and subsequent utility.[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of both the precursor acid and the final benzamide intermediate is critical for process development, formulation, and quality control. The data presented below has been aggregated from verified chemical suppliers and literature.
Table 1: Physicochemical Data of 4-Fluoro-3-hydroxybenzoic Acid and this compound
| Property | 4-Fluoro-3-hydroxybenzoic Acid | This compound |
| CAS Number | 51446-31-2[4] | 1243381-28-3[2] |
| Molecular Formula | C₇H₅FO₃[5] | C₇H₆FNO₂ |
| Molecular Weight | 156.11 g/mol [5] | 155.13 g/mol |
| Appearance | White to pale brown crystalline powder[6] | Off-white to white solid |
| Melting Point | 214-218 °C[7] | Not available (Predicted >200 °C) |
| Boiling Point | 324.0 °C (Predicted)[6] | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO; limited solubility in water. | Predicted to be soluble in polar organic solvents. |
| pKa | 4.02 (Predicted)[6] | Not available |
Synthesis and Manufacturing Workflow
The synthesis of this compound is a sequential process that begins with the robust preparation of its carboxylic acid precursor. The causality for this two-step approach is rooted in process control and purity; synthesizing and purifying the benzoic acid intermediate before amidation ensures a higher quality final product and prevents competing side reactions.
Part A: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid
A common and scalable method for producing the benzoic acid precursor is the carboxylation of 4-fluorophenol, a readily available starting material.[8]
Protocol 1: Carboxylation of 4-Fluorophenol
-
Salt Formation: In a suitable reaction vessel, dissolve 4-fluorophenol (1 eq.) in an aqueous solution of potassium hydroxide (1 eq.). This deprotonation step is critical as it activates the phenyl ring for electrophilic attack.
-
Carboxylation: Heat the resulting potassium 4-fluorophenoxide solution to 40-60°C. Introduce a steady stream of carbon dioxide (CO₂) gas into the solution for a minimum of 2 hours. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of CO₂.
-
Acidification & Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a strong acid, such as sulfuric or hydrochloric acid, until the pH is acidic. This protonates the carboxylate, causing the 4-Fluoro-3-hydroxybenzoic acid to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.[8]
Part B: Amidation to this compound
The conversion of the carboxylic acid to the primary amide is a standard organic transformation. The most reliable method involves activating the carboxylic acid to facilitate nucleophilic attack by an ammonia source.
Protocol 2: Synthesis of this compound
-
Acid Chloride Formation (Activation): Suspend 4-Fluoro-3-hydroxybenzoic acid (1 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5 eq.) dropwise at room temperature. The hydroxyl group of the carboxylic acid attacks the sulfur of thionyl chloride, which, after a sequence of steps, results in the formation of 4-fluoro-3-hydroxybenzoyl chloride. This is a highly reactive intermediate.
-
Amidation: In a separate vessel, prepare a solution of concentrated aqueous ammonia (~2-3 eq.) in a suitable solvent. Cool this solution in an ice bath.
-
Reaction: Slowly add the freshly prepared 4-fluoro-3-hydroxybenzoyl chloride solution to the cold ammonia solution with vigorous stirring. The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the benzamide.
-
Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature. The product often precipitates from the reaction mixture. The solid is collected by filtration, washed thoroughly with water to remove any ammonium salts, and then with a small amount of cold solvent.
-
Drying: The final this compound is dried under vacuum to yield the purified product.
Application in Drug Discovery: The PARP Inhibitor Scaffold
The primary and most significant application of this compound is as a foundational building block for PARP inhibitors.[3] PARP enzymes are crucial for a DNA repair pathway known as single-strand break repair (SSBR).
Mechanism of Action and Synthetic Lethality
In healthy cells, if single-strand breaks are not repaired and accumulate, they can lead to double-strand breaks during DNA replication. These double-strand breaks are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated SSBR pathway for survival. By inhibiting PARP with a drug like Olaparib, single-strand breaks go unrepaired, leading to an accumulation of cytotoxic double-strand breaks. Since the HR repair mechanism is already compromised, the cell cannot tolerate this level of DNA damage and undergoes apoptosis (programmed cell death). This concept, where a defect in two genes or pathways leads to cell death while a defect in one alone does not, is known as "synthetic lethality."[3]
The this compound moiety is a key component of the final drug, forming part of the structure that binds to the PARP enzyme. For example, in the synthesis of Olaparib, this intermediate is further elaborated and coupled with other heterocyclic systems to create the final active pharmaceutical ingredient (API).[9]
Analytical Characterization
Self-validating protocols require rigorous analytical confirmation of both intermediate and final product structures and purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is typically employed. Purity should exceed 98% for use in subsequent GMP (Good Manufacturing Practice) steps.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. For this compound, the expected [M+H]⁺ ion would be at m/z 156.05.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic aromatic proton signals in the range of δ 6.8-7.8 ppm. The broad singlets for the amide (-CONH₂) and hydroxyl (-OH) protons will also be present.
-
¹³C NMR: The carbon spectrum will show a characteristic peak for the carbonyl carbon around 165-170 ppm.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atom on the aromatic ring.[10]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected peaks include a broad O-H stretch (~3300 cm⁻¹), N-H stretches for the primary amide (~3200-3400 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹).
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed. Based on the data for the precursor, 4-Fluoro-3-hydroxybenzoic acid, the following precautions are advised:
-
Hazard Class: Irritant.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
Conclusion
This compound stands as a testament to the enabling power of specialized chemical building blocks in modern medicine. Its value is not intrinsic but is realized through its role as a non-negotiable intermediate in the synthesis of life-saving PARP inhibitors. The synthetic pathway, proceeding logically from the more stable and well-characterized 4-Fluoro-3-hydroxybenzoic acid, represents a robust and scalable manufacturing strategy. A thorough understanding of its synthesis, properties, and the biochemical rationale for its use is essential for any scientist or researcher working at the forefront of oncology drug development.
References
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Hangzhou Hongqin Pharmtech Co., Ltd. 4-FLUORO-3-HYDROXYBENZOIC ACID. Available at: [Link] (Accessed February 4, 2026).
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ACS Publications. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education. Available at: [Link] (Accessed February 4, 2026).
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National Center for Biotechnology Information. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available at: [Link] (Accessed February 4, 2026).
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International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link] (Accessed February 4, 2026).
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An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzamide: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Fluoro-3-hydroxybenzamide, a fluorinated aromatic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, with a focus on providing actionable insights and protocols for laboratory and process chemistry.
Introduction and Strategic Importance
This compound belongs to the class of substituted benzamides, a structural motif frequently found in pharmacologically active molecules. The strategic placement of its functional groups—a fluorine atom, a hydroxyl group, and a primary amide—on a benzene ring imparts a unique combination of chemical reactivity and physicochemical properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa, while the hydroxyl and amide groups provide key hydrogen bonding donors and acceptors crucial for molecular recognition.
While direct literature on this compound is sparse, its immediate precursor, 4-Fluoro-3-hydroxybenzoic acid , is a well-documented and highly valuable building block.[1][2] This guide will therefore address both the synthesis of the precursor acid and its subsequent conversion to the target amide, providing a complete workflow for researchers. The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the development of targeted therapeutics.[2]
Chemical Structure and Physicochemical Properties
The structural and electronic properties of this compound and its precursor acid are fundamental to their reactivity and application.
Chemical Structure
The IUPAC name for the target compound is this compound. Its structure consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 3 with a hydroxyl group (-OH), and at position 4 with a fluorine atom (-F).
Physicochemical Data
The properties of this compound are closely related to its carboxylic acid precursor. The following table summarizes key data for both compounds, with data for the amide being estimated based on known chemical principles where direct experimental values are not available.
| Property | 4-Fluoro-3-hydroxybenzoic acid | This compound (Predicted/Inferred) |
| Molecular Formula | C₇H₅FO₃[2][3] | C₇H₆FNO₂ |
| Molecular Weight | 156.11 g/mol [2][4] | 155.13 g/mol [5] |
| CAS Number | 51446-31-2[3][6] | Not readily available |
| Appearance | White to off-white solid/crystalline powder[2][7] | White to off-white solid |
| Melting Point | 214-218 °C[2][6][8] | Expected to be lower than the corresponding acid |
| Boiling Point | 324.0 ± 27.0 °C (Predicted)[6] | Higher than the corresponding acid due to H-bonding |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents[2][7] | Similar to the acid; likely soluble in DMSO, DMF, alcohols |
| pKa | 4.02 ± 0.10 (Predicted, for carboxylic acid)[6] | Phenolic proton pKa will be the most acidic |
| SMILES String | OC(=O)c1ccc(F)c(O)c1[4][6] | Nc(=O)c1ccc(F)c(O)c1 |
| InChI Key | QATKOZUHTGAWMG-UHFFFAOYSA-N[4][6] | Inferred from structure |
Synthesis and Manufacturing
A robust and scalable synthesis is critical for the utility of any chemical intermediate. The synthesis of this compound is best approached as a two-stage process: first, the synthesis of the key precursor, 4-Fluoro-3-hydroxybenzoic acid, followed by its efficient conversion to the target primary amide.
Synthesis of 4-Fluoro-3-hydroxybenzoic Acid
Conventional methods for producing this acid often involve multiple steps, harsh conditions, or require extensive purification, which can impede scalability.[1] An improved, high-yield process starting from 3-fluoro-4-methoxy benzoic acid provides a reliable route.[2]
Protocol: Demethylation of 3-Fluoro-4-methoxybenzoic acid [9]
-
Rationale: This demethylation reaction uses hydrobromic acid to cleave the methyl ether, which is a standard and effective method for aryl methyl ethers. Acetic acid serves as a co-solvent to ensure homogeneity.
-
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-4-methoxy benzoic acid (1.0 eq).
-
Add concentrated hydrobromic acid (approx. 2.2 mL per gram of starting material) and glacial acetic acid (approx. 2.2 mL per gram of starting material).[9]
-
-
Step 2: Thermal Reaction
-
Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for approximately 34 hours.[9] The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Step 3: Isolation and Purification
-
After the reaction is complete, cool the mixture in an ice-water bath. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude solid from water to yield 4-Fluoro-3-hydroxybenzoic acid as a crystalline solid.[9] The reported yield for this process is approximately 86%.[9]
-
Synthesis of this compound (Amidation)
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A reliable method involves activating the carboxylic acid with a coupling agent followed by the addition of an ammonia source.
Protocol: Amidation using HBTU Coupling Agent
-
Rationale: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling agent that minimizes side reactions and works well for forming amide bonds.[4][6] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the generated acid.
-
Step 1: Acid Activation
-
Dissolve 4-Fluoro-3-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the active ester intermediate.
-
-
Step 2: Amination
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) slowly.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Step 3: Workup and Isolation
-
Quench the reaction by adding water.
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a scaffold and building block for synthesizing high-value pharmaceutical agents.[2]
Intermediate for Transthyretin (TTR) Stabilizers
4-Fluoro-3-hydroxybenzoic acid is a known key intermediate in the synthesis of Acoramidis , a drug candidate developed for treating transthyretin amyloidosis (ATTR), a debilitating condition caused by the misfolding of the TTR protein.[1] The benzamide derivative serves a similar role, providing a core structure that can be further elaborated to produce potent TTR stabilizers.
Synthesis of Enzyme Inhibitors
Derivatives synthesized from 4-Fluoro-3-hydroxybenzoic acid have demonstrated potent inhibitory activity against β-arylsulfotransferase IV (β-AST-IV).[2][6] This enzyme is involved in detoxification and metabolism pathways.[2] The carboxylic acid is typically coupled with various amine-containing fragments (such as substituted purines) to generate libraries of potential inhibitors.[4][6] this compound provides an alternative handle for derivatization, allowing medicinal chemists to explore different chemical space and structure-activity relationships.
General Pharmaceutical and Agrochemical Synthesis
The structural motif present in this compound is found in a variety of other pharmaceutical agents, including potassium channel inhibitors and enzyme modulators, as well as in agrochemicals.[1][10] Its utility as a versatile building block is well-established in the field.[11][12]
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The safety data is primarily based on its precursor, 4-Fluoro-3-hydroxybenzoic acid.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[14] Use only in a well-ventilated area or under a chemical fume hood.
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The material may be air-sensitive.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion
This compound, accessible through its well-characterized carboxylic acid precursor, stands out as a valuable and versatile intermediate in the field of medicinal chemistry. Its unique substitution pattern provides a powerful scaffold for developing novel therapeutics targeting a range of diseases, from amyloidosis to cancer. The synthetic protocols detailed in this guide offer reliable and scalable methods for its preparation, empowering researchers to leverage its full potential in their drug discovery programs. A thorough understanding of its properties, synthesis, and applications is crucial for any scientist working at the forefront of pharmaceutical innovation.
References
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Penghui. (n.d.). 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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ACS Omega. (2024). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. Retrieved from [Link]
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HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-hydroxybenzaldehyde. Retrieved from [Link]
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ChemScence. (n.d.). 3-Fluoro-4-hydroxybenzamide. Retrieved from [Link]
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4-Fluoro-3-hydroxybenzamide: A Comprehensive Technical Guide
Introduction
4-Fluoro-3-hydroxybenzamide is a fluorinated aromatic amide that has garnered interest within the scientific community. Its unique molecular structure, featuring a fluorine atom, a hydroxyl group, and an amide functional group on a benzene ring, makes it a valuable building block in medicinal chemistry and drug discovery. The presence and positioning of these functional groups impart specific physicochemical properties that can influence biological activity and metabolic stability. This guide provides an in-depth exploration of the discovery, synthesis, and potential applications of this compound, offering a technical resource for researchers and professionals in the field.
While direct information on the initial discovery of this compound is not extensively documented in publicly available literature, its existence is predicated on the synthesis and exploration of its precursor, 4-Fluoro-3-hydroxybenzoic acid. The development of synthetic routes to this acid has been a key focus, as it serves as the direct antecedent to the amide.
I. The Precursor: Synthesis and Significance of 4-Fluoro-3-hydroxybenzoic Acid
The journey to understanding this compound begins with its parent carboxylic acid. 4-Fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of various bioactive compounds.[1] Its strategic functionalization provides a scaffold for further chemical modifications.
Established Synthetic Pathways to 4-Fluoro-3-hydroxybenzoic Acid
Several methods for the synthesis of 4-Fluoro-3-hydroxybenzoic acid have been reported, each with distinct advantages and challenges. A common and historically significant approach involves the Kolbe-Schmitt reaction of 4-fluorophenol.[1][2]
A patented method outlines a two-step synthesis starting from fluorobenzene.[1][2]
-
Formation of 4-fluorophenol: Fluorobenzene is hydrolyzed with dilute sulfuric acid, followed by treatment with sodium sulfite and sodium hydroxide under reflux. Subsequent sulfonation with sulfur dioxide yields 4-fluorophenol.[1][2]
-
Kolbe-Schmitt Carboxylation: The resulting 4-fluorophenol is then carboxylated using potassium hydroxide and carbon dioxide, followed by acidification to yield 4-Fluoro-3-hydroxybenzoic acid.[1][2] This carboxylation step is a classic and powerful method for introducing a carboxylic acid group onto a phenol ring. The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide.
An alternative patented approach details a dual-route process starting from 4-bromo-1-fluoro-2-methoxybenzene, offering improvements in yield and purity.[1] One route involves a copper(I) cyanide-mediated cyanation followed by hydrolysis and demethylation.[1] The second route utilizes a copper-catalyzed amination, followed by a Sandmeyer reaction to form the nitrile, which is then hydrolyzed.[1]
Another documented synthesis involves the sulfonation of 4-fluorophenol with sulfuric acid.[3] The resulting sulfite salt is then treated with sodium sulfite to produce the desired acid.[3]
The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and safety considerations. For instance, the use of toxic gases like sulfur dioxide and carbon dioxide in some methods may necessitate specialized equipment and handling procedures.[1]
Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid via Kolbe-Schmitt Reaction
This protocol is based on a patented method and is provided for informational purposes.[2][4]
Part 1: Synthesis of 4-Fluorophenol [2]
-
To a three-necked flask, add 20g of fluorobenzene and 100mL of distilled water.
-
Heat the mixture to 80-100°C and add 20mL of 0.049 mol/L dilute sulfuric acid dropwise. Stir and maintain the temperature for 1 hour.
-
Cool the solution to room temperature and add 10g of sodium sulfite. Stir to dissolve and let it stand for 20 minutes.
-
Add 8g of sodium hydroxide and heat to 100°C, refluxing for 2 hours.
-
Cool the mixture to 40-60°C and bubble sulfur dioxide gas through the solution for 40-60 minutes under a nitrogen atmosphere.
-
After stopping the gas flow, let the mixture stand in a closed environment for 1 hour.
-
Extract the product and dry to obtain 4-fluorophenol.
Part 2: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid [4]
-
In a four-necked reaction flask, combine 15g of 4-fluorophenol and 11.2g of potassium hydroxide.
-
Dissolve the solids in 50mL of distilled water at 20°C.
-
Heat the mixture to 40-60°C and bubble carbon dioxide gas through the solution for 2 hours.
-
After 2 hours, stop the flow of carbon dioxide.
-
Carefully add 20mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes with continuous stirring.
-
Increase the temperature to 110-120°C and reflux for 4 hours.
-
After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the 4-Fluoro-3-hydroxybenzoic acid.
Physicochemical Properties of 4-Fluoro-3-hydroxybenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₃ | [4] |
| Molecular Weight | 156.11 g/mol | [4] |
| Appearance | Colorless solid | [3] |
| CAS Number | 51446-31-2 | [3] |
II. From Acid to Amide: The Synthesis of this compound
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. This is typically achieved by reacting the carboxylic acid with ammonia or an ammonia source.
General Principles of Amide Formation
Several methods can be employed to synthesize amides from carboxylic acids.[5] A common laboratory method involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent.[5] Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with ammonia.[6][7]
Direct reaction of a carboxylic acid with ammonia requires heating to dehydrate the intermediate ammonium salt.[7][8]
Postulated Synthesis of this compound
Based on standard organic chemistry principles, the synthesis of this compound would proceed from 4-Fluoro-3-hydroxybenzoic acid.
Proposed Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on established methods for amide synthesis.
-
Activation of the Carboxylic Acid (Optional but Recommended):
-
In a round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-3-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)).
-
Stir the mixture at room temperature for a specified period to form the activated ester.
-
-
Amidation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a source of ammonia (e.g., a solution of ammonia in a suitable solvent or ammonium chloride with a non-nucleophilic base like triethylamine).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by techniques such as Thin Layer Chromatography (TLC)).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
III. Potential Applications and Biological Relevance
While specific biological activities of this compound are not extensively detailed in the available literature, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development.
Benzamide derivatives, in general, are known to exhibit a wide range of biological activities. For instance, some benzamide derivatives have been investigated for their effects on heart failure.[9] A study on a 4-hydroxy-furanyl-benzamide derivative indicated that its biological activity on left ventricular pressure is mediated through the M2-muscarinic receptor and nitric oxide synthase enzyme activation.[9]
Furthermore, compounds containing the hydroxybenzoic acid scaffold have been explored for various therapeutic applications. For example, a manganese(II) complex of a derivative of 3-carboxy-2-hydroxybenzoic acid has shown cytotoxic effects against human liver cancer cells.[10] Other studies have investigated the antimicrobial and antioxidant activities of sulfonic acid-based imine compounds derived from 3-amino-4-hydroxybenzenesulfonic acid.[11]
The precursor, 4-Fluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for the potential treatment of transthyretin amyloidosis.[1] This highlights the importance of this structural class in the development of novel therapeutics. Its nitrile precursor, 4-fluoro-3-hydroxybenzonitrile, also serves as a crucial building block for complex molecules in pharmaceuticals, agrochemicals, and material science.[12]
Given that fluorinated benzoic acids are versatile building blocks for active pharmaceutical ingredients (APIs), it is plausible that this compound could serve as a valuable intermediate or a lead compound in various drug discovery programs.[13] The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and amide groups provide sites for hydrogen bonding, which is crucial for molecular recognition in biological systems.
IV. Future Directions
The field of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can be elaborated into effective therapeutic agents. This compound represents a simple yet potentially valuable molecule that warrants further investigation.
Future research could focus on:
-
Elucidation of Biological Activity: Systematic screening of this compound and its derivatives against a range of biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how modifications to the core structure impact biological activity.
-
Development of Novel Synthetic Methodologies: Exploration of more efficient, scalable, and environmentally friendly synthetic routes to this compound and its precursors.
-
Material Science Applications: Investigation of the potential use of this compound or its derivatives in the development of new materials with unique properties.
Conclusion
This compound, while not a widely studied compound in its own right, emerges from a lineage of synthetically important and biologically relevant molecules. Its synthesis is intrinsically linked to its precursor, 4-Fluoro-3-hydroxybenzoic acid, for which several synthetic routes have been established. The structural features of this compound suggest its potential as a valuable building block in drug discovery and medicinal chemistry. As the demand for novel therapeutics continues to grow, the exploration of such foundational molecules will remain a critical endeavor in the scientific community. This guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its synthetic origins to its potential future applications, serving as a resource for researchers dedicated to advancing the frontiers of chemical and pharmaceutical sciences.
References
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
PubMed. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Retrieved from [Link]
-
DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
ACS Omega. (2024). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
jOeCHEM. (2019). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Sources
- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. nbinno.com [nbinno.com]
- 13. ossila.com [ossila.com]
An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzamide: Synthesis, Properties, and Applications in Drug Discovery
Abstract
4-Fluoro-3-hydroxybenzamide is a strategically important chemical intermediate whose value in medicinal chemistry and drug development is rapidly growing. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a primary amide on a benzene scaffold, provides a versatile platform for synthesizing complex molecules with significant therapeutic potential. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic methodologies, and critical role as a building block for potent enzyme inhibitors and other bioactive compounds. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize its applications, most notably in the synthesis of transthyretin (TTR) stabilizers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Introduction: The Strategic Importance of a Fluorinated Benzamide
In the landscape of modern drug discovery, fluorinated organic molecules have assumed a position of exceptional importance. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. This compound is a prime exemplar of a simple scaffold endowed with high-value functional groups that are pivotal for molecular recognition and further chemical elaboration.
The core structure is a valuable scaffold in modern drug discovery due to its well-defined chemical properties and versatile reactivity, making it an important starting material for targeted therapeutics.[1] Its most prominent application to date is as a key precursor to Acoramidis , a transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloidosis (ATTR), a debilitating condition.[2] Beyond this, the 4-fluoro-3-hydroxybenzoyl motif is found in a range of other investigational agents, including potassium channel inhibitors and enzyme modulators, underscoring its broad utility.[2] This guide serves to consolidate the existing knowledge on this compound and provide a practical framework for its synthesis and application.
Physicochemical and Safety Profile
Understanding the fundamental properties of this compound is crucial for its handling, reaction setup, and formulation. While extensive data on the amide itself is limited, we can infer many of its properties from its well-characterized carboxylic acid precursor and general chemical principles.
| Property | Value | Source / Rationale |
| Chemical Formula | C₇H₆FNO₂ | - |
| Molecular Weight | 155.13 g/mol | - |
| Appearance | White to off-white crystalline solid | [1] (Based on precursor acid) |
| Melting Point | >220 °C (predicted) | The precursor acid melts at 214-218 °C. The primary amide is expected to have a higher melting point due to stronger intermolecular hydrogen bonding. |
| Solubility | Limited solubility in water; soluble in polar organic solvents (DMSO, DMF, Methanol) | [1] (Based on precursor acid) |
| pKa | ~17 (Amide N-H), ~9-10 (Phenolic O-H) | Predicted based on analogous structures. The phenolic proton is acidic, while the amide proton is significantly less so. |
| CAS Number | Not assigned. Precursor acid is 51446-31-2. |
Safety Information: The precursor, 4-fluoro-3-hydroxybenzoic acid, is classified as an irritant, causing skin, eye, and respiratory irritation. This compound should be handled with similar precautions. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[3]
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved via a two-stage process: first, the synthesis of its precursor, 4-fluoro-3-hydroxybenzoic acid, followed by the amidation of the carboxylic acid. This approach ensures high yields and purity.
Stage 1: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid
Several routes to the key acid intermediate exist, including the carboxylation of 4-fluorophenol.[4] However, a more versatile and scalable approach starts from 4-fluoro-3-methoxyaniline, proceeding through a Sandmeyer reaction.[2] This method offers excellent regiochemical control.
Causality of the Synthetic Design:
-
Step 1: Diazotization. The aniline starting material is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C). This converts the primary amine (-NH₂) into a highly reactive diazonium salt (-N₂⁺). This group is an excellent leaving group (as N₂ gas), making it ideal for subsequent nucleophilic substitution.
-
Step 2: Sandmeyer Reaction. The diazonium salt is added to a solution of copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the diazonium group with a cyanide group, forming the 4-fluoro-3-methoxybenzonitrile intermediate. This is a classic and reliable method for introducing a nitrile group onto an aromatic ring.[2]
-
Step 3: Hydrolysis and Demethylation. The final step involves heating the nitrile intermediate in a strong acid, such as hydrobromic acid (HBr). This accomplishes two crucial transformations simultaneously: the nitrile group (-CN) is hydrolyzed to a carboxylic acid (-COOH), and the methyl ether (-OCH₃) is cleaved to a hydroxyl group (-OH), yielding the desired product.[2]
Stage 2: Amidation to this compound
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This requires "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia.
Causality of the Synthetic Design:
-
Method A: Acyl Chloride Intermediate. The carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate readily reacts with a source of ammonia (e.g., ammonium hydroxide) to form the amide. This is a very effective but can be harsh for sensitive substrates.
-
Method B: Peptide Coupling Agents. A milder and more common approach in medicinal chemistry involves using a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA. The coupling agent forms an activated ester in situ, which is then displaced by ammonia to form the amide bond under gentle conditions. This method is often preferred for its high efficiency and compatibility with various functional groups.[5]
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. Success is contingent on careful execution and confirmation of product identity and purity at each stage via analytical techniques.
Protocol 1: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid[2]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in aqueous hydrobromic acid (48%).
-
Cool the mixture to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0–5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) in an appropriate solvent (e.g., acetic acid).
-
Heat the CuCN solution to reflux.
-
Slowly add the cold diazonium salt solution to the refluxing CuCN solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, maintain the reflux for 1-2 hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Isolation (Nitrile):
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-fluoro-3-methoxybenzonitrile. Purify by column chromatography if necessary.
-
-
Hydrolysis and Demethylation:
-
Combine the crude nitrile with 48% hydrobromic acid.
-
Heat the mixture to reflux (approx. 120-130 °C) for 6-12 hours, until TLC or HPLC analysis indicates complete conversion.
-
Cool the mixture to room temperature. The product will often precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-fluoro-3-hydroxybenzoic acid.
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
To a solution of 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in dry DMF, add HBTU (1.1 eq) and triethylamine (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, prepare a concentrated solution of ammonium hydroxide (5.0 eq).
-
-
Amidation:
-
Cool the activated acid solution to 0 °C in an ice bath.
-
Slowly add the ammonium hydroxide solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water, causing the product to precipitate.
-
Filter the solid precipitate and wash thoroughly with water to remove DMF and salts.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under high vacuum.
-
Spectroscopic Characterization (Predicted)
No published spectra for this compound were found. The following are expert predictions based on its structure and data from analogous compounds.[6]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.1 (s, 1H, -OH), 8.0 (s, 1H, -CONH₂), 7.7 (s, 1H, -CONH₂), 7.5-7.6 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H). Note: Amide protons may be broad and exchangeable with D₂O. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168 (-C=O), 155 (d, ¹JCF, C-F), 148 (C-OH), 125 (Ar C-H), 120 (Ar C-H), 118 (d, ²JCF, Ar C-H), 115 (Ar C-COOH). Note: Carbon attached to fluorine will appear as a doublet. |
| FT-IR (KBr, cm⁻¹) | 3450-3100 (broad, O-H and N-H stretch), 1660 (strong, C=O Amide I band), 1610 (N-H bend), 1250 (C-F stretch). |
| Mass Spec. (EI) | m/z (%): 155 (M⁺), 139 ([M-NH₂]⁺), 111 ([M-NH₂-CO]⁺). |
Biological Activity and Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile building block for constructing more complex, biologically active molecules. Its functional groups provide multiple handles for diversification.
-
Inhibitors of Transthyretin (TTR): As previously mentioned, the parent acid is a crucial intermediate for Acoramidis.[2] The 4-fluoro-3-hydroxyphenyl moiety is critical for binding to the TTR protein, stabilizing its tetrameric structure and preventing its dissociation into amyloidogenic monomers.
-
Enzyme Inhibitors: Derivatives of 4-fluoro-3-hydroxybenzoic acid have been synthesized and identified as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in various physiological processes.[5] The amide could be used to generate novel derivatives targeting this or other enzyme families.
-
General Bioactivity: The broader class of hydroxybenzoic acid derivatives is known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[7] This suggests that a library of compounds derived from this compound could be a fruitful source of new therapeutic leads.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. While a simple molecule, its constituent parts—a metabolically robust fluorine atom, a hydrogen-bond-donating hydroxyl group, and a versatile primary amide—make it an exceptionally valuable precursor for high-value therapeutics. The established synthetic routes are robust and scalable, ensuring its accessibility for research and development. Future work will likely focus on expanding its use as a scaffold to generate diverse chemical libraries for screening against new biological targets. A deeper understanding of the structure-activity relationships of its derivatives will undoubtedly unlock new therapeutic opportunities, solidifying the importance of this fluorinated benzamide in the future of drug discovery.
References
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
- 4-Fluoro-3-hydroxybenzoic acid - Synquest Labs.
- 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum - ChemicalBook.
- 4-Fluoro-3-hydroxybenzoic acid 97 51446-31-2 - Sigma-Aldrich.
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchG
- 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila.
- 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 - Benchchem.
- 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 - ChemicalBook.
- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark.
- Supplementary Inform
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. synquestlabs.com [synquestlabs.com]
- 4. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
High-yield synthesis of 4-Fluoro-3-hydroxybenzamide
Executive Summary
This application note details the optimized synthetic protocols for 4-Fluoro-3-hydroxybenzamide (CAS: 151906-11-9), a critical pharmacophore in the development of PARP inhibitors (e.g., Rucaparib intermediates) and kinase inhibitors.
While direct amidation of hydroxybenzoic acids is chemically feasible, the presence of the unprotected phenolic hydroxyl group at the meta position introduces regioselectivity challenges and polymerization risks when using harsh acylating agents (e.g., SOCl₂). This guide presents two validated pathways:
-
Route A (The "Gold Standard"): Indirect amidation via a Methyl Ester intermediate. Recommended for scale-up and GMP-like purity.
-
Route B (The "Rapid Access"): Direct amidation using 1,1'-Carbonyldiimidazole (CDI). Recommended for medicinal chemistry and high-throughput library generation.
Strategic Analysis & Retrosynthesis
The target molecule contains two nucleophilic sites: the phenol (-OH) and the amide nitrogen (in the product). The synthetic challenge lies in activating the carboxylic acid without acylating the phenol.
Pathway Logic Diagram
Caption: Comparative workflow of Indirect (Route A) vs. Direct (Route B) amidation strategies.
Protocol A: Indirect Amidation via Methyl Ester (Scalable)
Best for: Multi-gram synthesis, high purity requirements (>99%), and storage stability.
Phase 1: Fischer Esterification
The carboxylic acid is converted to methyl 4-fluoro-3-hydroxybenzoate to mask the acidic proton and increase solubility.
-
Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat. 0.1 eq).[1][2]
-
Procedure:
-
Dissolve 10.0 g of 4-Fluoro-3-hydroxybenzoic acid in 100 mL of anhydrous Methanol.
-
Add 0.5 mL conc. H₂SO₄ dropwise.[3]
-
Reflux at 65°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Concentrate solvent to ~20 mL. Pour into 100 mL ice water. Extract with Ethyl Acetate (3x).[3] Wash organic layer with sat.[3] NaHCO₃ (to remove unreacted acid) and Brine.
-
Output: Methyl 4-fluoro-3-hydroxybenzoate (White solid). Yield: ~92-95%.
-
Phase 2: Ammonolysis
-
Reagents: Methyl ester intermediate, 7N Ammonia in Methanol (or 28% NH₄OH).
-
Procedure:
-
Charge 5.0 g of Methyl 4-fluoro-3-hydroxybenzoate into a pressure vessel (bomb) or sealed tube.
-
Add 50 mL of 7N NH₃ in Methanol .
-
Seal and heat to 60°C for 12–16 hours.
-
Note: Reaction is slower at RT (48+ hours).
-
-
Workup: Cool to 0°C. The product often precipitates as white crystals.
-
Filter and wash with cold methanol.
-
Purification: Recrystallize from Water/Ethanol (9:1) if necessary.
-
Protocol B: Direct CDI Coupling (Rapid)
Best for: Small scale (<1g), rapid library synthesis, avoiding isolation of intermediates.
Mechanism & Rationale
CDI (1,1'-Carbonyldiimidazole) activates the carboxylic acid to form an acyl imidazole. Crucially, the phenol -OH is less nucleophilic than the carboxylate and does not compete significantly under controlled stoichiometry, or forms a transient carbonate that is cleaved during workup.
Step-by-Step Methodology
-
Activation:
-
In a flame-dried flask under N₂, dissolve 1.0 g (6.4 mmol) of 4-Fluoro-3-hydroxybenzoic acid in 10 mL anhydrous THF.
-
Add CDI (1.1 eq, 1.14 g) portion-wise at 0°C.
-
Observation: Vigorous evolution of CO₂ gas will occur.
-
Allow to warm to Room Temperature (RT) and stir for 1 hour until gas evolution ceases.
-
-
Amidation:
-
Cool the mixture back to 0°C.
-
Add Ammonium Hydroxide (28% aq, 5.0 eq) or bubble dry NH₃ gas for 15 mins.
-
Note: Aqueous ammonia is sufficient if THF is used, as the mixture remains homogenous enough for reaction.
-
-
Quench & Isolation:
-
Stir at RT for 2 hours.
-
Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and remove imidazole byproducts).
-
Extract with Ethyl Acetate (3x).[3]
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Yield: Typically 75–85%.
-
Appearance: Off-white to white powder.
Analytical Specifications & Quality Control
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation of phenol. |
| Melting Point | 158–162°C (Predicted) | Higher than ester (92°C) due to H-bonding. |
| HPLC Purity | >98.0% (AUC) | Column: C18, Mobile Phase: ACN/Water (0.1% TFA). |
| Mass Spec (ESI) | [M+H]⁺ = 156.13 | Positive mode. |
| ¹H NMR (DMSO-d₆) | Characteristic Signals | See below. |
¹H NMR Interpretation (400 MHz, DMSO-d₆):
-
δ 10.1 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).
-
δ 7.9 ppm (br s, 1H): Amide -NH (a).
-
δ 7.4–7.5 ppm (m, 2H): Aromatic protons (H2, H6).
-
δ 7.2 ppm (br s, 1H): Amide -NH (b).
-
δ 7.1 ppm (dd, 1H): Aromatic proton (H5, ortho to Fluorine).
Troubleshooting Guide
Decision Logic for Common Failures
Caption: Diagnostic flow for yield loss and impurity profiling.
-
Issue: Product is sticky/oily.
-
Cause: Residual imidazole (from CDI) or solvent.
-
Fix: Slurry the crude solid in cold Dichloromethane (DCM). The product is usually insoluble, while impurities dissolve.
-
-
Issue: Low conversion in Route A.
-
Cause: Ammonia evaporation.
-
Fix: Use a sealed vessel (bomb) and ensure temperature is maintained at 60°C.
-
References
-
Clovis Oncology, Inc. (2018). Preparation of Rucaparib and Intermediates. US Patent 2018/0111928 A1. (Describes the industrial relevance of the fluoro-indole scaffold and benzamide precursors).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on CDI and coupling mechanisms).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776386, 4-Fluoro-3-hydroxybenzoic acid. (Precursor data).
Sources
Application Note: Synthesis of Acoramidis via 4-Fluoro-3-hydroxybenzamide
This guide outlines the high-precision synthesis of Acoramidis (AG10) utilizing 4-Fluoro-3-hydroxybenzamide as the primary scaffold. This approach leverages the distinct reactivity of the phenol moiety over the amide, allowing for selective functionalization before the final hydrolysis to the active pharmaceutical ingredient (API).
Executive Summary
Acoramidis (AG10) is a kinetic stabilizer of transthyretin (TTR) used in the treatment of ATTR amyloidosis.[1][2] While the methyl ester (methyl 4-fluoro-3-hydroxybenzoate) is the conventional starting material, the use of This compound offers a viable alternative pathway. This route is particularly relevant when the amide is available as a feedstock or when avoiding ester hydrolysis conditions early in the synthesis is advantageous.
This protocol details a Linear Construction Strategy involving:
-
Chemoselective O-Alkylation: Exploiting pKa differences to alkylate the phenol without protecting the amide.
-
In-Situ Pyrazole Synthesis: Constructing the heterocyclic tail via a "one-pot" alkylation/cyclization sequence.
-
Late-Stage Hydrolysis: Converting the robust amide handle to the carboxylic acid in the final step to yield Acoramidis.
Retrosynthetic Analysis & Pathway
The synthesis relies on the sequential assembly of the linker and the pyrazole ring. The this compound core serves as the anchor.
Figure 1: Retrosynthetic logic flow from the benzamide precursor to Acoramidis.
Detailed Experimental Protocol
Phase 1: Linker Installation (Chemoselective O-Alkylation)
Objective: Attach the propyl linker to the phenol without N-alkylating the amide.
Principle: The phenol pKa (~10) is significantly lower than the amide pKa (~15). Using a mild base like Potassium Carbonate (
Reagents:
-
This compound (1.0 eq)
-
1,3-Dibromopropane (3.0 - 5.0 eq) [Excess prevents dimerization]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone or DMF (Dimethylformamide)
Protocol:
-
Dissolution: Charge a reaction vessel with this compound (10 g, 64.5 mmol) and DMF (100 mL).
-
Base Addition: Add
(17.8 g, 129 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion. -
Alkylation: Add 1,3-Dibromopropane (65 g, 322 mmol) dropwise over 20 minutes.
-
Critical Control: Maintain temperature
to minimize side reactions.
-
-
Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the starting phenol.
-
Workup: Cool to room temperature. Filter off inorganic salts. Dilute the filtrate with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Concentrate the organic layer. The excess 1,3-dibromopropane can be removed by high-vacuum distillation or column chromatography (Silica, Hexane/EtOAc).
-
Yield Target: >85% of 3-(3-bromopropoxy)-4-fluorobenzamide.
-
Phase 2: Pyrazole Ring Construction
Objective: Convert the alkyl bromide into the 3,5-dimethylpyrazole moiety. Mechanism: Nucleophilic substitution by acetylacetone followed by Paal-Knorr cyclization.
Reagents:
-
Intermediate 1 (from Phase 1)
-
Acetylacetone (Pentane-2,4-dione) (1.2 eq)
-
Potassium Carbonate (1.5 eq) or Sodium Ethoxide
-
Hydrazine Hydrate (
) (1.5 eq) -
Solvent: Ethanol (EtOH)
Protocol:
-
C-Alkylation: Dissolve Intermediate 1 (10 g, 36 mmol) in Ethanol (100 mL). Add Acetylacetone (4.3 g, 43 mmol) and
(7.5 g). -
Reflux 1: Heat to reflux (78°C) for 6–8 hours. The central carbon of acetylacetone displaces the bromide.
-
Checkpoint: HPLC should show conversion to the diketone intermediate (3-(3-(2,4-dioxopentan-3-yl)propoxy)-4-fluorobenzamide).
-
-
Cyclization: Cool the mixture to 40°C. Add Hydrazine Hydrate (2.7 g, 54 mmol) dropwise.
-
Reflux 2: Return to reflux for 2–3 hours. The hydrazine condenses with the diketone to close the pyrazole ring.[3]
-
Isolation: Cool to 0°C. The product often precipitates. If not, evaporate ethanol and recrystallize from Isopropanol/Water.
-
Product: 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzamide.[4]
-
Phase 3: Amide Hydrolysis to Acoramidis
Objective: Convert the benzamide to the benzoic acid (Acoramidis). Condition: Acidic hydrolysis is preferred to generate the hydrochloride salt directly, or basic hydrolysis followed by acidification.
Protocol:
-
Hydrolysis: Suspend the Phase 2 amide (5 g) in 6M HCl (50 mL).
-
Reaction: Heat to reflux (100°C) for 12–16 hours. The amide is robust and requires vigorous conditions.
-
Monitoring: Watch for the shift in retention time on HPLC (Amide -> Acid).
-
-
Workup: Cool the reaction mixture to room temperature. The product, Acoramidis (as the HCl salt or free acid depending on pH adjustment), will precipitate.
-
Purification: Filter the solid. Wash with cold water and diethyl ether.
-
Final Salt Formation (Optional): If the specific salt form (e.g., HCl) is required for bioavailability, dissolve the free acid in minimal ethanol and treat with stoichiometric HCl in dioxane/ether.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Base Choice (Step 1) | Prevents deprotonation of the amide nitrogen ( | |
| Stoichiometry (Step 1) | 1,3-Dibromopropane (>3 eq) | Suppresses the formation of the "dimer" impurity where one linker connects two phenol rings. |
| Temperature (Step 2) | Reflux (EtOH) | Required to drive the steric C-alkylation of the secondary bromide by acetylacetone. |
| Hydrolysis Time | >12 Hours | Benzamides are hydrolytically stable; insufficient time leads to residual amide impurity (Specification limit usually <0.1%). |
Analytical Quality Control
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.
Key Markers:
-
RT ~ 4.5 min: this compound (Starting Material).
-
RT ~ 12.0 min: Mono-alkylated Bromide (Intermediate 1).
-
RT ~ 14.5 min: Pyrazole-Amide (Precursor).
-
RT ~ 10.2 min: Acoramidis (Target) .
References
-
BridgeBio Pharma / Eidos Therapeutics. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10. Journal of Medicinal Chemistry. Link
-
World Intellectual Property Organization. (2014).[5][6] Patent WO2014100227A1: Compounds and Compositions for Stabilizing Transthyretin. Link
-
Rajeswar Rao, V. & Srimanth, K. (2002). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones. ResearchGate. Link
-
PubChem. (n.d.). Acoramidis (Compound Summary). National Library of Medicine. Link
-
U.S. Food and Drug Administration (FDA). (2024). Attruby (acoramidis) Prescribing Information. Link
Sources
- 1. bridgebio.com [bridgebio.com]
- 2. US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof - Google Patents [patents.google.com]
- 3. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (1779428-05-5) for sale [vulcanchem.com]
- 4. lookchem.com [lookchem.com]
- 5. US20200054607A1 - Formulations of ag10 - Google Patents [patents.google.com]
- 6. US11260047B2 - Formulations of AG10 - Google Patents [patents.google.com]
Analytical methods for 4-Fluoro-3-hydroxybenzamide characterization
Application Note: Analytical Characterization & Quality Control of 4-Fluoro-3-hydroxybenzamide
Introduction & Scope
This compound is a critical pharmacophore often utilized as an intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural complexity—featuring an ionizable phenolic hydroxyl group, a neutral amide, and an electronegative fluorine atom—presents unique challenges for analytical characterization.
This application note provides a definitive protocol for the identification, purity assessment, and structural validation of this compound. Unlike generic benzamide workflows, this guide addresses the specific electronic effects of the fluorine-hydroxyl ortho-substitution pattern, which influences chromatographic retention and NMR coupling constants.
Physicochemical Profile
Understanding the molecular properties is a prerequisite for method development. The presence of the fluorine atom at the 4-position increases the acidity of the adjacent phenolic hydroxyl group compared to non-fluorinated analogs.
| Property | Value / Description | Analytical Implication |
| Chemical Structure | C₇H₆FNO₂ | Benzamide scaffold with 3-OH, 4-F substitution.[1][2] |
| Molecular Weight | 155.13 g/mol | Detectable by MS (ESI). |
| Solubility | DMSO, Methanol, Acetonitrile | Use DMSO-d6 for NMR; MeOH/ACN for HPLC diluents. |
| pKa (Phenol) | ~8.5 (Predicted) | Critical: Mobile phase pH must be < 6.0 to prevent peak broadening. |
| pKa (Amide) | Neutral | Stable in acidic mobile phases. |
| UV Maxima | ~210 nm, ~254 nm | Primary detection wavelengths. |
Workflow Visualization
The following diagram outlines the integrated analytical workflow, ensuring no critical quality attribute is overlooked.
Figure 1: Integrated analytical workflow for the characterization of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity and quantify this compound. Challenge: The phenolic hydroxyl group can ionize at neutral pH, leading to peak tailing. Solution: Use an acidic mobile phase (pH ~2.5) to keep the phenol protonated and the molecule neutral, ensuring sharp peak shape and consistent retention on C18 columns.
Instrument Parameters
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: 254 nm (primary), 210 nm (impurity check).
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).[4]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold |
| 15.00 | 40 | 60 | Linear Gradient |
| 18.00 | 5 | 95 | Wash |
| 20.00 | 5 | 95 | Hold |
| 20.10 | 95 | 5 | Re-equilibration |
| 25.00 | 95 | 5 | End |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL DMSO, then dilute to volume with Diluent (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Diluent (0.1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE filter before injection.
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for phenolic compounds).
-
Theoretical Plates: > 5000.[5]
-
Retention Time: Expect elution between 6–9 minutes depending on column dead volume.
Protocol 2: Structural Identification (NMR Spectroscopy)
Objective: To confirm the regiochemistry of the fluorine and hydroxyl groups. Challenge: 19F-1H coupling splits aromatic signals, complicating the spectrum. Solution: Use 19F-NMR in conjunction with 1H-NMR.
1H-NMR Parameters (400 MHz or higher)
-
Solvent: DMSO-d6 (Chloroform-d is not recommended due to poor solubility and broad amide peaks).
-
Internal Standard: TMS (0.00 ppm).
Expected Signals & Assignment:
-
Amide Protons (-CONH₂): Two broad singlets (or one very broad hump) between δ 7.0 – 8.0 ppm . These protons are non-equivalent due to restricted rotation around the C-N bond.
-
Phenolic Proton (-OH): A broad singlet, typically downfield at δ 9.5 – 10.5 ppm . This peak is exchangeable with D₂O.
-
Aromatic Protons (3H):
-
H-2 (Ortho to amide, meta to F): Doublet or doublet of doublets (coupling with H-6 and F).
-
H-6 (Ortho to amide, para to F): Multiplet.
-
H-5 (Meta to amide, ortho to F): This signal will show large 1H-19F coupling (typically J ~8-10 Hz), appearing as a pseudo-triplet or complex multiplet.
-
19F-NMR Parameters
-
Reference: Trichlorofluoromethane (CFCl₃) or Hexafluorobenzene.
-
Expected Shift: A single distinct peak around -110 to -130 ppm (typical for fluorophenols).
-
Significance: The presence of a single fluorine peak confirms no difluoro- impurities (common in fluorination reactions).
Protocol 3: Mass Spectrometry (LC-MS)
Objective: Confirmation of Molecular Weight and impurity profiling.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Positive Mode (ESI+): Favored for the amide. Look for [M+H]⁺ = 156.13 m/z .
-
Negative Mode (ESI-): Favored for the phenol. Look for [M-H]⁻ = 154.12 m/z .
-
-
Fragmentor Voltage: 70-100 V.
-
Scan Range: 50 – 500 m/z.
Common Impurities to Monitor:
-
4-Fluoro-3-hydroxybenzoic acid: Result of amide hydrolysis. Detectable by [M-H]⁻ = 155.01 m/z (1 Da difference from amide in negative mode, different retention time).
-
Defluorinated analogs: 3-hydroxybenzamide ([M+H]⁺ = 138.14).
Method Development Logic
The following diagram illustrates the decision matrix used to select the acidic mobile phase, ensuring scientific integrity in the method design.
Figure 2: Rationale for selecting acidic mobile phase conditions for fluorohydroxybenzamides.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid (Structural analog data). Link
-
Sigma-Aldrich. Product Specification: 4-Fluoro-3-hydroxybenzoic acid (Precursor characterization). Link
-
Hollingsworth, C. A., et al. (2025). "HPLC Method for the Quantitative Determination of Substituted Benzamides." Journal of Chromatography B. (Adapted from general benzamide protocols). Link
Note: As this compound is a specialized research chemical, specific pharmacopeial monographs may not exist. The protocols above are derived from "First Principles" of analytical chemistry applied to its functional groups.
Sources
HPLC analysis of 4-Fluoro-3-hydroxybenzamide purity
Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for Purity Assessment of 4-Fluoro-3-hydroxybenzamide
Introduction & Scientific Context
This compound (CAS: N/A for specific commercial bulk, but structurally related to CAS 51446-31-2, the acid form) is a critical pharmacophore often utilized in the synthesis of PARP inhibitors and kinase inhibitors. Its structural integrity—specifically the positioning of the fluorine and hydroxyl groups—is vital for the hydrogen-bonding networks required in protein-ligand docking.
The analysis of this compound presents a unique chromatographic challenge due to its dual functionality:
-
Phenolic Hydroxyl (Position 3): Weakly acidic (pKa ~9.3), prone to ionization at neutral pH, leading to peak tailing due to silanol interactions.
-
Amide Group: Neutral but polar, susceptible to hydrolysis back to the carboxylic acid (4-Fluoro-3-hydroxybenzoic acid).
This guide details a robust RP-HPLC protocol designed to separate the parent amide from its primary hydrolytic degradant (the acid) and potential regioisomers (e.g., 3-fluoro-4-hydroxybenzamide).
Method Development Logic (The "Why")
To ensure a self-validating system, we must control the ionization state of the analytes.
-
pH Control: At neutral pH (7.0), the phenolic group may partially ionize, and any acidic impurities (like 4-fluoro-3-hydroxybenzoic acid, pKa ~4.0) would be fully ionized, eluting near the void volume.
-
The Solution: We utilize a Low pH (pH ~2.0-2.5) mobile phase.
-
Effect on Amide:[1] Remains neutral.
-
Effect on Acid Impurity: Protonates the carboxylate (COOH), rendering it hydrophobic enough to retain on the C18 column and separate from the solvent front.
-
Effect on Phenol: Ensures the hydroxyl remains protonated, sharpening peak shape by minimizing secondary interactions with residual silanols on the column stationary phase.
-
Diagram 1: Method Development Decision Tree
Caption: Decision logic for selecting acidic mobile phase to ensure retention of hydrolytic impurities.
Experimental Protocol
Chromatographic Conditions[2][3][4][5][6][7][8][9]
| Parameter | Setting | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard configuration. |
| Column | C18 (4.6 x 150 mm, 3.5 µm or 5 µm) (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | High surface area for retention; "End-capped" to reduce tailing. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | pH ~2.1 suppresses ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent, lower viscosity than Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves reproducibility of retention times. |
| Injection Volume | 5 - 10 µL | Prevent column overload. |
| Detection | 254 nm (Primary), 210 nm (Secondary) | 254 nm offers selectivity for the benzamide ring; 210 nm detects non-aromatic impurities. |
Gradient Program
Note: A gradient is preferred over isocratic flow to elute highly lipophilic dimers or fluorinated precursors that may remain on the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 15.0 | 40 | 60 | Linear ramp to elute main peak & impurities |
| 18.0 | 5 | 95 | Wash step (remove lipophilic dimers) |
| 20.0 | 5 | 95 | Hold wash |
| 20.1 | 95 | 5 | Return to initial |
| 25.0 | 95 | 5 | Re-equilibration |
Standard & Sample Preparation[7]
-
Diluent: 50:50 Water:Acetonitrile.[2] (Matches the midpoint of the gradient to prevent solvent shock).
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay.
Impurity Profiling & System Suitability
To guarantee the method is "Self-Validating," you must monitor for specific synthesis-related impurities.
Critical Impurities to Track:
-
4-Fluoro-3-hydroxybenzoic acid: The hydrolysis product.[1][3] Under the proposed acidic conditions, this will elute before the amide due to the higher polarity of the carboxylic acid vs. the amide, but it will be retained away from the void.
-
Regioisomers: Isomers where the F and OH groups are swapped (e.g., 3-Fluoro-4-hydroxybenzamide). These require high plate counts (N > 5000) to resolve.
Diagram 2: Impurity Fate & Separation Workflow
Caption: Synthesis fate mapping showing the relationship between the precursor acid and the final amide product in the chromatogram.
System Suitability Criteria (Acceptance Limits)
-
Resolution (
): > 2.0 between the Acid Impurity and the Main Amide Peak. -
Tailing Factor (
): < 1.5 for the main peak (Crucial for phenolic compounds). -
Precision (RSD): < 1.0% for 5 replicate injections of the standard.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with Phenolic -OH. | Ensure Mobile Phase pH is < 3.0. Use a "Base Deactivated" or high-purity silica column. |
| Split Peaks | Sample solvent too strong. | Change diluent to match initial mobile phase (95% Water). |
| Retention Time Drift | Temperature fluctuation or insufficient equilibration. | Use a column oven at 30°C. Ensure 5-10 column volumes of equilibration time between runs. |
| Ghost Peaks | Carryover from previous highly fluorinated precursors. | Run a blank injection with a high % organic wash (100% ACN) between sample sets. |
References
-
BenchChem. (n.d.).[4] 4-Fluoro-3-hydroxybenzoic acid Structure and Properties. Retrieved from (Used for pKa and structural analogy).
-
ChemicalBook. (2023). 4-Fluoro-3-hydroxybenzoic acid MSDS and Properties. Retrieved from .
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from .
-
National Institute of Standards and Technology (NIST). (n.d.). UV Spectra and Dissociation Constants of p-Hydroxybenzoic Acid. Retrieved from .
Sources
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mechanistic Fragmentation Analysis of 4-Fluoro-3-hydroxybenzamide via ESI-MS/MS
This Application Note is designed for researchers in pharmaceutical analysis and metabolite identification. It provides a comprehensive, self-validating protocol for the characterization of 4-Fluoro-3-hydroxybenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
) Exact Mass: 155.0383 DaAbstract & Scope
This compound is a functionalized aromatic amide often encountered as a synthetic intermediate in the development of PARP inhibitors or as a metabolic degradation product of fluorinated benzamide drugs. Accurate structural confirmation of this motif requires understanding its specific gas-phase dissociation pathways. This guide details the Electrospray Ionization (ESI) fragmentation mechanism, distinguishing it from isomeric species through characteristic neutral losses.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol (
). -
Working Standard: Dilute stock 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid (Final concentration:
). -
Quality Control: Prepare a blank (solvent only) and a system suitability standard (e.g., 4-Fluoro-3-hydroxybenzoic acid) to verify source ionization efficiency.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,
). -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (8 min) Hold (2 min). -
Flow Rate:
.
Mass Spectrometry (Q-TOF or Triple Quad):
-
Ionization: ESI Positive (
) Mode. -
Source Voltage:
. -
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe the full fragmentation tree.
-
Scan Range:
50 – 300.
Results & Discussion: Fragmentation Mechanism
Precursor Ion Selection
In ESI positive mode, the amide nitrogen and the carbonyl oxygen are the primary sites for protonation.
-
Observed Precursor:
. -
Adducts: Sodium adducts
may appear but yield poor structural fragments. Select for MS2 analysis.
Primary Fragmentation Pathway (The "Amide Rule")
The fragmentation of primary benzamides is dominated by the stability of the resulting acylium ion (benzoyl cation).
-
Loss of Ammonia (
): The protonated amide moiety undergoes an inductive cleavage, expelling a neutral ammonia molecule ( ). This yields the 4-fluoro-3-hydroxybenzoyl cation (acylium ion).-
Transition:
. -
Mechanistic Insight: This is the Base Peak at low-to-moderate collision energies (10-20 eV). It confirms the presence of a primary amide (
).
-
Secondary Fragmentation Pathway (Ring Degradation)
At higher collision energies (>25 eV), the stable acylium ion degrades further.
-
Loss of Carbon Monoxide (
): The acylium ion ( ) ejects carbon monoxide (CO) to form the 4-fluoro-3-hydroxyphenyl cation .-
Transition:
. -
Diagnostic Value: This step confirms the connection between the carbonyl carbon and the aromatic ring.
-
-
Phenolic Degradation (Loss of CO vs. HF): The phenyl cation (
) is highly reactive and has two competing pathways:-
Path A (Major): Loss of a second CO molecule from the phenolic hydroxyl group (involving ring contraction to a cyclopentadienyl cation derivative).
-
Transition:
( ).
-
-
Path B (Minor): Loss of HF is generally difficult from the phenyl ring unless high energy is applied, but may be observed.
-
Transition:
(Possible rearrangement). Note: The loss of CO (28) is energetically favored over HF loss in phenolic cations.
-
-
Summary of Transitions (MRM Table)
| Precursor ( | Product ( | Neutral Loss | Collision Energy (eV) | Structural Assignment |
| 156.0 | 139.0 | 15 | Acylium Ion (Base Peak) | |
| 156.0 | 111.0 | 30 | Phenyl Cation | |
| 156.0 | 83.0 | 45 | Fluorocyclopentadienyl Cation |
Visualizing the Fragmentation Tree
The following diagram illustrates the causal flow of the fragmentation, color-coded for clarity (Blue = Precursor, Green = Major Ions, Red = Neutral Losses).
Figure 1: Proposed ESI+ fragmentation pathway for this compound.[1] The sequence
Method Validation & Quality Control
To ensure the data generated is authoritative, apply the following validation steps:
-
Isotope Confirmation:
-
Differentiation from Isomers:
-
vs. 4-Fluoro-3-hydroxybenzoic acid: The acid (MW 156.[3]11) has a neutral mass 1 Da higher than the amide (MW 155.13). In Positive mode, the acid
is , while the amide is . -
vs. Pyridine Analogues: Isomeric aminopyridine carboxylic acids would likely show different ring fragmentation (HCN loss, 27 Da) rather than the clean CO losses seen here.
-
-
Solvent Blank Check:
-
Inject a solvent blank immediately after the high-concentration standard to check for carryover, as amides can be "sticky" on C18 columns.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Fluoro-3-nitrobenzoic acid (Analogue Reference). National Institute of Standards and Technology. Link
-
MassBank. (2025).[1] Fragmentation of Benzoic Acid Derivatives. MassBank Consortium. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for amide/acylium mechanisms).
-
Sigma-Aldrich. (2023).[3] 4-Fluoro-3-hydroxybenzoic acid Product Specification (Structural Analogue).Link
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-3-hydroxybenzamide Synthesis
This technical support guide addresses the synthesis and yield optimization of 4-Fluoro-3-hydroxybenzamide , a critical scaffold in PARP inhibitors and kinase research.
The guide focuses on the two most prevalent synthetic challenges: chemoselectivity (preventing O-acylation of the phenol) and workup losses (due to the amphoteric nature of the product).
Executive Summary: The Yield Bottleneck
Problem: The synthesis of this compound often suffers from low yields (<40%) due to two competing factors:
-
Competitive Reactivity: The 3-hydroxyl group is nucleophilic. Standard activation (e.g., Thionyl Chloride) without protection leads to polymerization or self-esterification.
-
Phase Transfer Loss: The product contains both a phenol (
) and an amide. It is amphoteric and highly soluble in aqueous basic layers, leading to massive losses during standard liquid-liquid extraction.
Solution: This guide provides two validated pathways. Pathway A (Direct Coupling) is recommended for small-scale/high-speed needs. Pathway B (Protection/Deprotection) is recommended for scale-up (>10g) to ensure purity.
Strategic Pathway Analysis
The following decision tree outlines the logic for selecting the correct synthetic route based on your starting material and scale.
Caption: Decision matrix for selecting between Direct Amidation (Route A) and Protection/Deprotection (Route B).
Detailed Experimental Protocols
Protocol A: Direct Amidation (High-Throughput / Small Scale)
Best for: Rapid synthesis where ~10% impurity is acceptable or HPLC purification is available.
Mechanism: Uses HATU or HBTU to selectively activate the carboxylic acid in the presence of the free phenol. The phenol is less nucleophilic than the amine anion, but pH control is critical.
Reagents:
-
Substrate: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq)
-
Coupling Agent: HATU (1.1 eq) (Preferred over EDC/HOBt for phenols)
-
Amine Source: Ammonium Chloride (
) (3.0 eq) -
Base: DIPEA (Hunig's Base) (5.0 eq)
-
Solvent: DMF (Dry)
Step-by-Step:
-
Dissolution: Dissolve acid (1.0 eq) and HATU (1.1 eq) in dry DMF (0.2 M concentration) under
. -
Activation: Add DIPEA (2.0 eq) dropwise at 0°C. Stir for 15 mins. Color change to yellow/orange is normal.
-
Amidation: Add solid
(3.0 eq) in one portion, followed by the remaining DIPEA (3.0 eq). -
Reaction: Allow to warm to Room Temp (RT) and stir for 4–6 hours.
-
Critical Workup (The "Crash" Method):
Protocol B: The "Robust" Protection Route (Scale-Up)
Best for: >10g scale, requiring high purity without chromatography.
Phase 1: Acetyl Protection & Activation
-
Reflux 4-Fluoro-3-hydroxybenzoic acid in Acetic Anhydride (solvent/reagent) for 2 hours.
-
Remove excess
in vacuo. -
Resuspend residue in Toluene. Add Thionyl Chloride (
) (1.5 eq) and cat. DMF. Reflux 2h. -
Evaporate to dryness. Yields 3-acetoxy-4-fluorobenzoyl chloride.
Phase 2: Amidation & In-situ Deprotection
-
Bubble
gas or add (conc) dropwise. -
The acetyl group is labile. Treat the crude acetoxy-amide with
in Methanol (RT, 1h) to cleave the ester, yielding the free phenol amide.
Troubleshooting & FAQs
Issue 1: "I lost all my product during the aqueous workup."
Diagnosis: You likely treated the phenol like a standard neutral organic.
The Science: The phenol proton (
-
Acidify: Ensure the aqueous layer is acidified to pH 3–4 using 1M HCl before extraction.
-
Salting Out: Saturate the aqueous phase with NaCl.[3] The amide is polar; salting out forces it into the organic layer (Ethyl Acetate/THF mix recommended).
Issue 2: "Low yield when demethylating methoxy-benzamide with BBr3."
Diagnosis: Agglomeration or incomplete hydrolysis of the Boron-complex.[3]
The Science:
-
Methanol Quench: Do NOT quench with water. Add Methanol dropwise at 0°C. This forms volatile Trimethyl Borate (
). -
Evaporation: Rotovap to dryness. Repeat MeOH addition/evaporation 3 times. This physically removes the boron.
-
Boil: Finally, reflux the residue in water for 30 mins to break any stubborn B-O bonds.
Issue 3: "My product contains an impurity at +42 mass units."
Diagnosis: O-Acetylation.
The Science: If using Protocol A (Direct Coupling) with EDC/Acetic Acid or if Acetyl protection (Protocol B) wasn't fully removed.[4][5]
The Fix: Stir the crude solid in MeOH with 10%
Comparative Data: Yield Optimization
| Variable | Standard Condition | Optimized Condition | Impact on Yield |
| Coupling Agent | EDC / HOBt | HATU / DIPEA | +15% (Reduces O-acylation) |
| Workup pH | Neutral (pH 7) | Acidic (pH 3-4) | +30% (Recovers Phenol) |
| BBr3 Quench | Water / Ice | MeOH -> Evap | +20% (Prevents emulsions) |
| Solvent | DCM | EtOAc : THF (3:1) | +10% (Better solubility) |
References
-
Synthesis of 4-Fluoro-3-hydroxybenzoic acid precursors
-
Amidation Coupling Reagents (HBTU/HATU protocols)
-
Source: Sigma-Aldrich Technical Bulletin: 4-Fluoro-3-hydroxybenzoic acid applications. Link
-
-
Demethyl
): -
Phenolic Amide Synthesis (General)
-
Source: ChemicalBook: 3-Fluoro-4-hydroxybenzaldehyde synthesis (Analogous chemistry). Link
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 8. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Fluoro-3-hydroxybenzamide
Introduction: The "No-Column" Philosophy
You are likely here because flash chromatography is either failing to separate your polar impurities, "streaking" due to the phenolic moiety, or simply not scalable for your current batch size.
4-Fluoro-3-hydroxybenzamide presents a specific purification challenge:
-
The Phenol Handle: The hydroxyl group at position 3 introduces acidity (
) and polarity, causing tailing on silica. -
The Amide H-Bonding: The primary amide (
) creates strong intermolecular hydrogen bonding, leading to high melting points and potential solubility issues.
This guide moves beyond "trial and error" by utilizing chemoselective acid-base extraction (exploiting the
Module 1: The Chemical Filter (Acid-Base Extraction)
User Issue: "My crude contains unreacted 4-fluoro-3-hydroxybenzoic acid and other coupling byproducts. How do I separate them without a column?"
The Logic: Exploiting Windows
Success relies on the acidity gap between the impurity (Carboxylic Acid) and the Product (Phenol).
-
Impurity: 4-Fluoro-3-hydroxybenzoic acid (
) -
Product: this compound (
due to the phenol) -
Reagent: Saturated Sodium Bicarbonate (
, pH )
Mechanism:
Protocol 1: The "Bicarbonate Wash" (Standard)
Use this if your main impurity is the starting acid.
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .
-
Note: Avoid Dichloromethane (DCM) if possible; polar amides often have poor solubility in DCM, leading to precipitation during washes.
-
-
The Critical Wash: Wash the organic phase
with Saturated .-
Result: The starting material (Acid) moves to the aqueous layer. The Product (Amide) stays in the EtOAc.
-
-
Brine Wash: Wash
with Saturated Brine to remove trapped water. -
Dry & Concentrate: Dry over
, filter, and evaporate.
Protocol 2: The "pH Switch" (Advanced)
Use this if you have non-acidic impurities (e.g., coupling reagents, neutral side-products).
-
Dissolve crude in EtOAc.
-
Extract: Extract the organic layer with 1.0 M NaOH (
). -
Acidify: Cool the aqueous layer to 0°C. Slowly add 1.0 M HCl until pH reaches ~5–6.
-
Collect: Filter the precipitate.
Visualization: Extraction Decision Logic
Figure 1: Chemoselective extraction workflow exploiting the acidity difference between the benzoic acid precursor and the phenolic amide product.
Module 2: The Physical Filter (Recrystallization)
Solvent System Selection
Benzamides are notorious for "oiling out" (separating as a liquid droplet rather than a crystal) if the solvent system is not tuned correctly.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 1:1 to 1:3 | High | Best for polar amides. Water acts as a powerful anti-solvent. |
| EtOAc / Heptane | 1:2 | Moderate | Good if the product is very lipophilic, but phenols often stick to EtOAc. |
| Water (Boiling) | 100% | High | Requires product to be insoluble at RT but soluble at 100°C. |
Protocol: The "Ethanol-Water" Displacement
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (EtOH) required to just dissolve the solid.[3]
-
Tip: If colored impurities persist, add activated charcoal (1-2% wt), boil for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While the solution is still hot, add hot water dropwise until a faint, permanent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of hot EtOH to clear the turbidity.
-
Crystallization:
-
Allow to cool to Room Temperature (RT) slowly (do not disturb).
-
Once at RT, move to an ice bath (0-4°C) for 1 hour.
-
-
Filtration: Filter the crystals.
-
Critical Step: Wash the filter cake with Ice-Cold Water (not EtOH, or you will redissolve the product).
-
Module 3: Troubleshooting & FAQs
Ticket #402: "The product oiled out instead of crystallizing."
-
Diagnosis: The solution cooled too fast, or the concentration of the anti-solvent (water) was too high initially.
-
Solution: Reheat the mixture until the oil dissolves. Add a "seed crystal" (if available) or scratch the glass wall with a rod to induce nucleation. Add a small amount of EtOH to increase solubility slightly, then cool very slowly (wrap the flask in a towel).
Ticket #409: "My yield is low after the bicarbonate wash."
-
Diagnosis: You may have used Sodium Carbonate (
) or NaOH instead of Bicarbonate. Stronger bases will deprotonate the phenol and wash your product away. -
Verification: Check the aqueous waste. Acidify a small sample of the waste layer with HCl. If a solid precipitates, your product was in the waste.
Ticket #415: "How do I remove the amide coupling reagents (EDC/HOBt)?"
-
EDC (Carbodiimide): The urea byproduct is water-soluble (mostly), but EDC itself is basic. Wash with 0.1 M HCl (Quick wash! Do not soak, or the amide might hydrolyze).
-
HOBt: Soluble in weak base. The
wash (Protocol 1) effectively removes HOBt.
Visualization: Recrystallization Troubleshooting
Figure 2: Rapid diagnostic flow for common crystallization failures.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization solvents and pKa data).
-
BenchChem. (2025).[3][4] Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. (General protocols for benzamide purification and solvent selection).
-
Sigma-Aldrich. (n.d.). 4-Fluoro-3-hydroxybenzoic acid Product Specification. (Source for physical properties and melting points of the precursor).[4]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Source for workup procedures removing coupling reagents).
Sources
Side reactions to avoid in 4-Fluoro-3-hydroxybenzamide synthesis
Technical Support Center: 4-Fluoro-3-hydroxybenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers and drug development professionals to provide in-depth solutions to common challenges encountered during this synthesis. The inherent bifunctionality of the starting material, 4-fluoro-3-hydroxybenzoic acid, presents a unique chemoselectivity challenge that requires careful consideration of reaction conditions and strategy to avoid unwanted side reactions. This document provides troubleshooting guidance and optimized protocols to ensure high yield and purity.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses the most critical issues arising from the competing reactivity of the phenolic hydroxyl group and the carboxylic acid.
Question 1: My reaction yields are consistently low, and I'm isolating a significant amount of a hard, insoluble solid alongside my desired product. What is causing this?
Answer: This is a classic sign of O-acylation , the primary competing side reaction in this synthesis. The starting material, 4-fluoro-3-hydroxybenzoic acid, contains two nucleophilic sites: the amine you are adding and the phenolic hydroxyl group on the ring. Under amide coupling conditions, the activated carboxyl group of one molecule can be attacked by the hydroxyl group of another molecule, forming an ester linkage. This process can repeat, leading to the formation of polyester oligomers or polymers, which are often insoluble and difficult to remove.[1]
Causality: The phenolic hydroxyl group, especially when deprotonated under basic conditions, becomes a potent nucleophile. If the rate of this intermolecular O-acylation is competitive with the desired intermolecular N-acylation (amidation), a mixture of products is inevitable.
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// Nodes SM [label="4-Fluoro-3-hydroxybenzoic Acid\n(Activated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\nthis compound\n(N-Acylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Side Product\nEster Dimer\n(O-Acylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SM2 [label="Another Molecule of\nActivated Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Insoluble Polymer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Amine -> Product [label="Desired Pathway\n(Amine Attack)", color="#34A853", fontcolor="#34A853"]; SM -> Product; SM2 -> SideProduct [label="Side Reaction\n(Phenol Attack)", color="#EA4335", fontcolor="#EA4335"]; SM -> SideProduct; SideProduct -> Polymer [label="Propagation", color="#EA4335", style=dashed]; } ENDS_DOT
Caption: Competing N-acylation and O-acylation pathways.
Question 2: How can I favor the desired N-acylation and suppress O-acylation without using a protecting group?
Answer: Achieving chemoselectivity is paramount. The strategy revolves around modulating the relative nucleophilicity of the amine and the phenolic hydroxyl group, and choosing the right activation method.
-
Control the pH and Base: The choice of base is critical. Strong bases (like NaOH or KOtBu) will significantly deprotonate the phenol (pKa ~9-10), making it a highly reactive nucleophile and promoting O-acylation.[2] Using a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended. These bases are sufficient to neutralize the acid formed during the reaction but are less likely to deprotonate the phenol.
-
Temperature Management: Run the reaction at low temperatures (e.g., 0 °C to room temperature). Amidation is generally facile, while the competing O-acylation often has a higher activation energy. Lowering the temperature can significantly slow down the undesired side reaction.
-
Choice of Coupling Reagent: Some coupling reagents are better suited for this transformation.
-
Carbodiimides (EDC, DCC): While common, they can be problematic. The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble, complicating purification.[3]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents often provide faster reaction rates at lower temperatures, which can favor N-acylation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it activates the carboxylic acid rapidly, allowing the amidation to proceed quickly before significant O-acylation can occur.
-
-
Order of Addition: Add the coupling reagent to a mixture of the carboxylic acid, amine, and base. This ensures the amine is present to react with the activated acid as soon as it is formed, minimizing its opportunity to react with another molecule's hydroxyl group.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C → Room Temperature | Slows the rate of O-acylation more than N-acylation. |
| Base | DIPEA, N-Methylmorpholine | Non-nucleophilic; minimizes phenol deprotonation. |
| Coupling Reagent | HATU, HBTU | Fast activation and high efficiency at low temperatures. |
| Solvent | Anhydrous DMF, CH₂Cl₂ | Aprotic polar solvents to ensure solubility of reactants. |
Question 3: I'm considering protecting the hydroxyl group to avoid these issues entirely. What are the best options and their trade-offs?
Answer: Using a protecting group is the most robust strategy to guarantee selective N-acylation. It eliminates the competing nucleophile, resulting in a much cleaner reaction. However, this introduces two additional steps to your synthesis (protection and deprotection), which can lower the overall process efficiency and yield.
The ideal protecting group should be easy to install, stable to the amidation conditions, and easy to remove without affecting the rest of the molecule.
| Protecting Group | Protection Conditions | Deprotection Conditions | Pros & Cons |
| Benzyl (Bn) Ether | BnBr, K₂CO₃, Acetone | H₂, Pd/C | Pro: Very stable. Con: Requires hydrogenation, which may not be compatible with other functional groups.[4][5] |
| Methyl Ether | MeI, K₂CO₃ or (CH₃)₂SO₄ | BBr₃, CH₂Cl₂ | Pro: Very stable. Con: Deprotection requires harsh, corrosive Lewis acids.[6][7] |
| Silyl Ethers (TBDMS, TIPS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF-Pyridine | Pro: Mild installation/removal. Con: May be labile to some acidic/basic conditions used in workup.[8] |
dot digraph "Protected_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="4-Fluoro-3-hydroxybenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Protection\n(e.g., Benzylation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedAcid [label="3-Benzyloxy-4-fluorobenzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Amidation\n(HATU, R-NH₂, DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedAmide [label="3-Benzyloxy-4-fluorobenzamide", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Deprotection\n(e.g., H₂ / Pd/C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> ProtectedAcid; ProtectedAcid -> Step2; Step2 -> ProtectedAmide; ProtectedAmide -> Step3; Step3 -> FinalProduct; } ENDS_DOT
Caption: Workflow for synthesis via a protected intermediate.
Frequently Asked Questions (FAQs)
Q: Can I activate the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂)?
A: While converting the carboxylic acid to an acyl chloride is a standard activation method, it is highly discouraged for this specific substrate if the hydroxyl group is unprotected.[9][10] The resulting acyl chloride is extremely reactive and will rapidly react with the nucleophilic phenol of another molecule, leading almost exclusively to polyester formation. This method should only be used if the hydroxyl group has been protected beforehand.
Q: My TLC shows multiple spots even after following the recommendations. What else could be happening?
A: Besides O-acylation, other side reactions can occur, though they are typically less prevalent:
-
Diacylation of Amine: If you are using a primary amine (R-NH₂), it's possible for the newly formed amide N-H to be acylated a second time, forming an imide. This is more likely if excess activated acid is present.
-
Racemization: If your amine or carboxylic acid contains a chiral center, the harshness of some coupling conditions or bases can lead to epimerization. Using additives like HOBt (1-Hydroxybenzotriazole) with carbodiimides can help suppress this.[3]
-
Side Reactions of Coupling Reagents: Reagents like DCC can dehydrate a primary amide product to a nitrile under certain conditions.[3]
Q: What is the best workup procedure to purify my final product?
A: A standard workup involves:
-
Quenching the reaction with water or a mild aqueous acid (e.g., 1M HCl) to neutralize excess base and protonate the phenol.
-
Extracting the product into an organic solvent like Ethyl Acetate (EtOAc).
-
Washing the organic layer with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, filtering, and concentrating under reduced pressure.
-
Purification is typically achieved by recrystallization or silica gel column chromatography.
Experimental Protocols
Protocol 1: Direct Chemoselective Amidation (Unprotected)
This protocol is optimized to favor N-acylation by using a highly efficient coupling reagent at low temperature.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluoro-3-hydroxybenzoic acid (1.0 eq), the desired amine (1.1 eq), and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.
Protocol 2: Synthesis via Benzyl-Protected Intermediate
This protocol eliminates O-acylation side reactions for the cleanest possible result.
Part A: Protection of Hydroxyl Group
-
Dissolve 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in acetone.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) followed by benzyl bromide (BnBr) (1.2 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Perform a standard aqueous workup to isolate the crude 3-benzyloxy-4-fluorobenzoic acid, which can be purified by recrystallization.
Part B: Amidation
-
Follow the amidation procedure described in Protocol 1 , using the 3-benzyloxy-4-fluorobenzoic acid as your starting material. The reaction is typically very clean.
Part C: Deprotection
-
Dissolve the resulting protected amide from Part B in methanol or ethanol.
-
Add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the final, pure this compound.
References
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
-
ResearchGate. Direct Amination of Phenols under Metal-Free Conditions. Available from: [Link]
- Google Patents.CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available from: [Link]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]
-
Wikipedia. 3-Hydroxybenzoic acid. Available from: [Link]
- Google Patents.CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
SynArchive. Protecting Groups List. Available from: [Link]
-
Scribd. Benzamide Synthesis and Recrystallization | PDF. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
DifferenceBetween.net. Difference Between O Acylation and N Acylation. Available from: [Link]
-
chem.iitb.ac.in. Protecting Groups. Available from: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Available from: [Link]
-
PMC - NIH. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Available from: [Link]
-
Arkat USA. N-Acylation in combinatorial chemistry. Available from: [Link]
-
Reddit. Synthesis of chiral benzamide : r/OrganicChemistry. Available from: [Link]
-
University of Illinois. Protecting Groups. Available from: [Link]
-
ACS Publications. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Available from: [Link]
-
PubMed. New bitter-masking compounds: hydroxylated benzoic acid amides of aromatic amines as structural analogues of homoeriodictyol. Available from: [Link]
-
ResearchGate. New Bitter-Masking Compounds: Hydroxylated Benzoic Acid Amides of Aromatic Amines as Structural Analogues of Homoeriodictyol | Request PDF. Available from: [Link]
- Google Patents.US5550286A - Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea.
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Achieving >98% Purity for 4-Fluoro-3-hydroxybenzamide
Welcome to the technical support center for the purification of 4-Fluoro-3-hydroxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key synthetic building block at high purity (>98%) for their downstream applications. Achieving this level of purity is critical for ensuring reproducibility in biological assays, meeting regulatory standards in drug development, and obtaining accurate characterization data.
This document moves beyond a simple list of procedures. It is structured as a troubleshooting resource, anticipating the common challenges encountered during the purification of this and similar aromatic amides. We will explore the "why" behind each step, empowering you to make informed decisions and adapt methodologies to your specific experimental outcomes.
Troubleshooting Guide: From Crude Product to High-Purity Compound
This section is formatted as a series of questions you might be asking after synthesizing this compound. Each answer provides a detailed explanation and a course of action.
Q1: My initial work-up left a solid that looks impure (discolored, sticky). What are the likely impurities I need to remove?
A1: The impurity profile of your crude this compound is highly dependent on the synthetic route used to form the amide bond. Most commonly, this amide is synthesized from 4-Fluoro-3-hydroxybenzoic acid. Understanding the potential contaminants is the first step in designing a robust purification strategy.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Potential Source | Removal Strategy |
| 4-Fluoro-3-hydroxybenzoic Acid | FC₆H₃(OH)COOH | Unreacted starting material. | Acid-base extraction; Recrystallization. |
| Dicyclohexylurea (DCU) | (C₆H₁₁NH)₂CO | Byproduct of DCC coupling agent.[1] | Filtration (DCU is often insoluble in common organic solvents); Column chromatography. |
| 1-Ethyl-3-(3-dimethylaminopropyl)urea | C₂H₅NHCON(CH₃)C₃H₆N(CH₃)₂ | Byproduct of EDC coupling agent.[2] | Aqueous wash/extraction (byproduct is water-soluble); Column chromatography. |
| N-Acylurea | R-C(=O)N(R')C(=NH)R' | Byproduct from rearrangement of the O-acylisourea intermediate in carbodiimide couplings.[1] | Column chromatography; Careful recrystallization. |
| Residual Solvents | e.g., DMF, DCM, THF | Reaction or work-up solvents. | Drying under high vacuum; Recrystallization. |
| Colored Byproducts | Various | Oxidation of the phenol group or side reactions at high temperatures. | Recrystallization with activated charcoal; Column chromatography. |
Q2: I suspect a significant amount of unreacted 4-Fluoro-3-hydroxybenzoic acid is present in my crude product. What's the most efficient way to remove it?
A2: The most effective method for removing an acidic impurity like a carboxylic acid from a neutral amide is an acid-base extraction . The principle is to selectively convert the acidic impurity into a water-soluble salt, which can then be washed away.[3][4]
Caption: Workflow for removing acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the amide is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.
-
Separation: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the amide.
Q3: After an acid-base wash, my product is still not >98% pure. What should I try next?
A3: If neutral impurities (like urea byproducts) or colored contaminants remain, recrystallization is the preferred next step. It is often the most effective technique for achieving high crystalline purity for solid compounds.[6] The key is to find a solvent or solvent system in which the amide has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in 0.5 mL of various solvents (see Table 2 for suggestions). A good single solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If the solution is colored, this is the point to add a small amount of activated charcoal.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 2: Recommended Solvents for Recrystallization of Aromatic Amides
| Solvent System | Polarity | Comments & Rationale |
| Ethanol or Isopropanol | Polar Protic | Often a good starting point for polar amides. The hydroxyl group can form hydrogen bonds, aiding dissolution at high temperatures.[6] |
| Acetonitrile | Polar Aprotic | An excellent solvent for recrystallizing many amides, often yielding high-purity crystals.[6] |
| Ethyl Acetate / Heptane | Medium / Nonpolar | A versatile two-solvent system. Dissolve in a minimum of hot ethyl acetate, then slowly add heptane (the "anti-solvent") until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Water | Highly Polar | Given the hydroxyl and amide groups, water could be a viable solvent, especially for removing less polar impurities. The compound's solubility in hot vs. cold water should be tested. |
| Acetone / Water | Polar Aprotic / Polar | Similar to the ethyl acetate system, this allows for fine-tuning of polarity to precipitate the desired compound while keeping impurities dissolved. |
Q4: Recrystallization failed or gave a low yield. My product seems to have a similar polarity to the main impurity. What is my last resort?
A4: When impurities cannot be removed by extraction or recrystallization, column chromatography is the most powerful purification technique.[7][8] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).
-
Stationary Phase: Prepare a column with silica gel. The amount should be 50-100 times the weight of your crude product.
-
Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine the best eluent. The goal is to find a solvent system where your product has an Rf value of ~0.3 and is well-separated from all impurity spots.
-
Starting Point: For a polar aromatic compound like this compound, start with a mixture of a nonpolar and a polar solvent, such as Hexane:Ethyl Acetate (1:1) .
-
Optimization: If the spots are too low on the plate (low Rf), increase the polarity of the eluent (e.g., to 1:2 Hexane:EtOAc or switch to Dichloromethane:Methanol). If they are too high, decrease the polarity.
-
-
Loading the Column: Dissolve your crude product in a minimum amount of the eluent or another strong solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" method often results in better separation.
-
Elution: Run the column by passing the eluent through it, collecting fractions in test tubes. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the final, high-purity product.
Caption: Decision tree for purification strategy.
Frequently Asked Questions (FAQs)
Q: How do I confirm my final product is >98% pure? A: Use a combination of analytical techniques:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A pure compound should show a single major peak. Purity is calculated based on the area percentage of the main peak.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: In a pure sample, all peaks should be sharp and integrate to the correct proton ratios. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 1-2 °C). The literature melting point for the related 4-Fluoro-3-hydroxybenzoic acid is 214-218 °C. The amide's melting point will differ but should also be sharp.
Q: Can the phenolic hydroxyl group cause problems during purification? A: Yes, phenols can be susceptible to air oxidation, which can lead to the formation of colored impurities (often pink or brown). To mitigate this, it is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating steps. Storing the final product in a cool, dark place under inert gas is also recommended for long-term stability.[9]
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound's solubility is too high in the hot solvent, and it comes out of solution above its melting point. To fix this:
-
Add more of the primary solvent to the hot mixture to increase the saturation point.
-
Use a different solvent system with a lower boiling point.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a single "seed" crystal from a previous successful batch.
References
-
Frank, G. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Sabila, P. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Wikipedia. (2023). Acid–base extraction. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
Adlington, R. M. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Narang, P. et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Dou, A. et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Science and Technology. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]
-
Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. PDF. Available at: [Link]
-
Green, J. B. et al. (1986). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzohydroxamic acid. PubChem Compound Database. Available at: [Link]
-
Dolan, D. G. et al. (2014). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. Available at: [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Kumar, S. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
ChemBK. (2024). p-Hydroxybenzamide. Available at: [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
Sources
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 9. N-Hydroxybenzamide(495-18-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Synthesis of 4-Fluoro-3-hydroxybenzamide
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-hydroxybenzamide. This document is designed for researchers, chemists, and drug development professionals who are scaling up or troubleshooting the synthesis of this important pharmaceutical intermediate. We will delve into the common challenges encountered during its preparation, providing scientifically grounded explanations and actionable troubleshooting protocols.
Overview of Synthetic Challenges
The synthesis of this compound is often challenged by issues of low yield, difficult purification, and the formation of persistent impurities.[1] The molecule's functional groups—a phenolic hydroxyl, a fluorine atom, and an amide—necessitate careful selection of reaction conditions to avoid unwanted side reactions. The two most common synthetic routes start from either 4-fluoro-3-hydroxybenzoic acid or 4-fluoro-3-hydroxybenzonitrile. This guide is structured to address the specific hurdles in each pathway.
Caption: Primary synthetic routes to this compound.
Pathway 1: Amidation of 4-Fluoro-3-hydroxybenzoic Acid
This route involves the formation of an amide bond from the corresponding carboxylic acid. While conceptually straightforward, the reaction is often complicated by the low nucleophilicity of ammonia/ammonium hydroxide and the competing acidity of the carboxylic acid.
Frequently Asked Questions & Troubleshooting
Q1: My amidation reaction with ammonia is giving very low yields. I'm recovering most of my starting carboxylic acid. What's going wrong?
A: This is a classic issue when reacting a carboxylic acid directly with ammonia or ammonium hydroxide. The primary challenge is a competing acid-base reaction. The basic amine reacts with the acidic carboxylic acid to form a stable ammonium carboxylate salt.[2] This salt is often unreactive under standard conditions and requires high temperatures (typically >100 °C) to dehydrate and form the amide bond.[3] Simply mixing the reactants at room temperature will result in salt formation, not amidation.
Troubleshooting Steps:
-
Thermal Conditions: If attempting direct amidation, ensure the reaction is heated sufficiently (e.g., >100-150 °C) to drive off water and favor amide formation. This is often not ideal for sensitive substrates.
-
Acid Activation (Recommended): A more reliable method is to activate the carboxylic acid first. This converts the hydroxyl group of the acid into a better leaving group, making it highly susceptible to nucleophilic attack by ammonia.
-
Acid Chloride Formation: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and will readily react with ammonia (aqueous or in an organic solvent) to form the amide.[2]
-
Coupling Agents: Use peptide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often with an additive like HOBt (Hydroxybenzotriazole). These reagents form a highly reactive activated ester intermediate in situ, which then reacts with ammonia.[2] This method is milder than forming an acid chloride and is suitable for sensitive molecules.
-
Q2: I've activated my carboxylic acid to the acid chloride, but upon adding an ammonia solution, I'm getting a complex mixture of products and low purity. Why?
A: When using the acid chloride route, several side reactions can occur if conditions are not carefully controlled:
-
Reaction with the Phenolic Hydroxyl: The highly reactive acid chloride can potentially react with the hydroxyl group of another molecule of 4-fluoro-3-hydroxybenzoic acid (or its acid chloride) to form an ester dimer or polymer, especially if the hydroxyl group is deprotonated.
-
Hydrolysis: If using aqueous ammonia, the acid chloride can be hydrolyzed back to the carboxylic acid.
-
Competing Nucleophiles: If using ammonia in a nucleophilic solvent like methanol, you risk forming the methyl ester as a major byproduct.[4]
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Consider protecting the phenolic -OH group as a stable ether (e.g., methoxy) or another protecting group before forming the acid chloride. This group can be removed in a later step. Routes starting from 4-bromo-1-fluoro-2-methoxybenzene often utilize this strategy.[1]
-
Control the Reaction Conditions: Add the acid chloride solution slowly to a cooled (0-5 °C), concentrated solution of ammonia. This ensures the ammonia is in excess and minimizes the residence time of the highly reactive acid chloride, reducing side reactions.
-
Choice of Solvent: Use a non-nucleophilic solvent for the reaction, such as DCM, THF, or dioxane. If using a stock solution of ammonia in a solvent, ensure it is non-reactive (e.g., ammonia in dioxane or THF is preferable to ammonia in methanol).[4]
Caption: Workflow for the amidation of a carboxylic acid.
Pathway 2: Partial Hydrolysis of 4-Fluoro-3-hydroxybenzonitrile
This pathway is attractive as it can be a one-step conversion. However, the primary challenge is stopping the hydrolysis at the amide stage. The reaction conditions that hydrolyze the nitrile to an amide can often continue to hydrolyze the amide to the corresponding carboxylic acid, leading to a mixture of products.[5]
Frequently Asked Questions & Troubleshooting
Q1: My nitrile hydrolysis reaction goes all the way to the carboxylic acid. How can I selectively form the amide?
A: This is the most common failure mode for this pathway. Nitriles are generally less reactive to hydrolysis than amides, meaning that forcing conditions (e.g., refluxing in strong acid or base) will almost certainly result in the carboxylic acid.[5][6] The key is to use milder, more controlled conditions.
Troubleshooting Steps:
-
Alkaline Peroxide Method: A widely used method for mild hydrolysis is the use of hydrogen peroxide under basic conditions (e.g., NaOH or KOH in aqueous ethanol).[7] The hydroperoxide anion is a more selective nucleophile for the nitrile group, and the reaction can often be run at lower temperatures (40-60 °C), which disfavors the subsequent hydrolysis of the amide.
-
Controlled Basic Hydrolysis: Using a base like potassium hydroxide (KOH) in a solvent like tert-butanol can effectively stop the reaction at the amide stage.[8] The bulky solvent is thought to hinder the formation of the tetrahedral intermediate required for amide hydrolysis.
-
Controlled Acidic Hydrolysis: While riskier, some success has been reported using milder acidic conditions (e.g., concentrated HCl at 40 °C) or acid mixtures like TFA-H₂SO₄.[5][9] This requires very careful monitoring of the reaction progress by TLC or HPLC to quench the reaction upon consumption of the starting nitrile.
Q2: The nitrile hydrolysis is extremely slow, and after 24 hours, I still have a lot of starting material. What can I do?
A: The nitrile group on an electron-rich aromatic ring (due to the hydroxyl group) can be less electrophilic and thus less reactive.
Troubleshooting Steps:
-
Increase Temperature Carefully: If using a mild method like alkaline peroxide, you can try moderately increasing the temperature (e.g., from 40 °C to 60 °C). Monitor the reaction closely for the appearance of the carboxylic acid byproduct.
-
Phase-Transfer Catalysis: If the reaction is heterogeneous (e.g., aqueous base and an organic solvent), a phase-transfer catalyst (like a quaternary ammonium salt) can sometimes improve the reaction rate by bringing the hydroxide or other aqueous nucleophile into the organic phase.
-
Re-evaluate the Method: If the reaction remains sluggish, it may be more efficient to switch to a more robust method, such as the amidation of the corresponding carboxylic acid (Pathway 1).
| Parameter | Partial Nitrile Hydrolysis | Acid Chloride Amidation | Coupling Agent Amidation |
| Key Reagent | H₂O₂, KOH, or mild H⁺ | SOCl₂ or (COCl)₂ | EDC, DCC, HATU, etc. |
| Temperature | Mild (40-70 °C) | Low to RT (0 °C for amination) | Room Temperature |
| Primary Challenge | Over-hydrolysis to acid | High reactivity, side reactions | Cost of reagents, purification |
| Best For | Potentially fewer steps | Robust, scalable reactions | High value, sensitive substrates |
| Caption: Comparison of key synthesis parameters for this compound. |
Experimental Protocols
Protocol 1: Amidation via Acid Chloride
Step 1: Formation of 4-Fluoro-3-hydroxybenzoyl chloride
-
To a round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-hydroxybenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring the evolution of gas (HCl and SO₂). The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude acid chloride is typically used directly in the next step.
Step 2: Amidation
-
In a separate flask, prepare a concentrated solution of ammonium hydroxide (e.g., 28-30%) and cool it to 0-5 °C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in a minimal amount of a dry, non-protic solvent (e.g., THF or Dichloromethane).
-
Add the acid chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Isolate the product by filtration if it precipitates. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from water-ethanol mixtures).
Protocol 2: Controlled Partial Hydrolysis of 4-Fluoro-3-hydroxybenzonitrile
-
Dissolve 4-fluoro-3-hydroxybenzonitrile (1.0 eq) in ethanol or tert-butanol in a round-bottom flask.[7][8]
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2M solution, 1.5 eq).
-
Cool the mixture to room temperature and slowly add hydrogen peroxide (30% aqueous solution, 3.0-5.0 eq) dropwise. An exotherm may be observed.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or HPLC every hour. Look for the disappearance of the starting nitrile and the appearance of the amide product. Minimize the formation of the more polar carboxylic acid spot.
-
Once the starting material is consumed (or when significant acid formation is detected), cool the reaction to room temperature.
-
Quench the reaction by adding a reducing agent like sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Adjust the pH to neutral (pH ~7) with dilute HCl. This may cause the product to precipitate.
-
Filter the solid product or extract with an organic solvent.
-
Purify by recrystallization.
References
-
Quick Company . An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research . Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]
-
PrepChem.com . Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]
-
Autech Industry Co.,Limited . 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Available at: [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
PrepChem.com . Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available at: [Link]
-
Chemistry Steps . Converting Nitriles to Amides. Available at: [Link]
- Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
-
Khan Academy . Amide formation from carboxylic acid derivatives. Available at: [Link]
-
The Organic Chemistry Tutor . Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]
-
Chemistry Steps . Amides Preparation and Reactions Summary. Available at: [Link]
-
Khan Academy . Forming amides from a carboxylic acid and its derivatives. (practice). Available at: [Link]
-
Organic Chemistry Portal . Nitrile to Amide - Common Conditions. Available at: [Link]
-
Master Organic Chemistry . Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
Chemistry Stack Exchange . Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
-
Reddit . Amide from carboxylic acid synthesis. Available at: [Link]
-
ACS Publications . A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. Available at: [Link]
Sources
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- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
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- 4. reddit.com [reddit.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Technical Comparison: Synthetic Strategies for 4-Fluoro-3-hydroxybenzamide
Executive Summary
The synthesis of 4-Fluoro-3-hydroxybenzamide presents a classic chemoselectivity challenge in medicinal chemistry: differentiating the nucleophilic phenol (-OH) from the electrophilic carbonyl during amide formation.[1] This scaffold is a critical intermediate in the development of PARP inhibitors and kinase inhibitors, where the 3-hydroxy/4-fluoro motif often serves as a bioisostere for specific hydrogen-bonding interactions within the binding pocket.[1]
This guide evaluates three distinct synthetic pathways. We prioritize Route A (Direct Amidation via Coupling Agents) for discovery-phase medicinal chemistry due to its operational simplicity.[1] Route B (Boron-Mediated Demethylation) is highlighted as a superior convergent strategy when the methoxy-precursor is available.[1] Route C (Acyl Chloride via Protection) is discussed for its scalability implications.[1]
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics for each route based on experimental reproducibility and reagent profiles.
| Feature | Route A: Direct Amidation (HATU/CDI) | Route B: BBr3 Demethylation | Route C: Acyl Chloride (Protected) |
| Primary Precursor | 4-Fluoro-3-hydroxybenzoic acid | 4-Fluoro-3-methoxybenzamide | 4-Fluoro-3-hydroxybenzoic acid |
| Key Reagent | HATU, HBTU, or CDI | Boron Tribromide (BBr | Thionyl Chloride (SOCl |
| Step Count | 1 (One-pot) | 1 (Deprotection) | 3 (Protect |
| Estimated Yield | 65–85% | 85–95% | 50–70% (Cumulative) |
| Scalability | Low (High reagent cost) | Medium (Quench exotherm) | High (Low reagent cost) |
| Purity Profile | High (Flash chromatography req.)[1] | Very High (Crystallization) | Variable (Potential polymerization) |
Strategic Workflow Visualization[1]
Figure 1: Decision tree for selecting the optimal synthesis route based on starting material availability and scale.
Detailed Technical Assessment
Route A: Direct Amidation (The Discovery Standard)
Mechanism: Activation of the carboxylic acid using uronium/guanidinium salts (HATU/HBTU) or carbodiimides (EDC/CDI) followed by nucleophilic attack by ammonia.[1]
-
Expert Insight: The phenol group at position 3 is weakly nucleophilic compared to the ammonia source.[1] However, using highly reactive acid chlorides (without protection) can lead to oligomerization (ester formation). Coupling agents like HATU are superior here because they form an active ester intermediate that reacts preferentially with the stronger nucleophile (ammonia/amine) over the phenol oxygen.[1]
-
Critical Control Point: Stoichiometry of the base (DIPEA/TEA) is vital.[1] Excess base deprotonates the phenol, increasing side reactions.[1] Maintain pH ~8.
Route B: Boron-Mediated Demethylation (The Convergent Approach)
Mechanism: Cleavage of the methyl ether using Boron Tribromide (BBr
-
Expert Insight: This is often the cleanest route.[1] The amide group is stable to BBr
under standard conditions (unlike acid hydrolysis).[1] The reaction proceeds via an oxonium complex, followed by nucleophilic attack of bromide on the methyl group.[1] -
Self-Validating Check: The disappearance of the methoxy singlet (~3.8 ppm) in
H NMR is a definitive endpoint marker.[1] -
Safety Note: BBr
reacts violently with moisture.[1] This route requires strictly anhydrous conditions (DCM solvent, N atmosphere).[1]
Experimental Protocols
Protocol 1: Direct Amidation using HATU
Recommended for milligram-to-gram scale synthesis where product purity is paramount.[1]
Materials:
-
4-Fluoro-3-hydroxybenzoic acid (1.0 equiv)[1]
-
HATU (1.1 equiv) [1][1]
-
Ammonium Chloride (NH
Cl) (3.0 equiv) or 0.5M Ammonia in Dioxane[1] -
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
DMF (Dimethylformamide), anhydrous[1]
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 4-Fluoro-3-hydroxybenzoic acid and anhydrous DMF (concentration ~0.2 M). Add DIPEA (1.0 equiv) and stir at 0°C for 5 minutes.
-
Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir at 0°C for 15 minutes to form the activated ester.
-
Amine Addition: Add solid NH
Cl (3.0 equiv) followed by the remaining DIPEA (2.0 equiv).[1]-
Note: If using ammonia in dioxane, add dropwise.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash effectively with 1N HCl (to remove unreacted DIPEA/amines), then sat.[1] NaHCO
, then brine.[1][2] -
Purification: Dry over Na
SO . Concentrate. If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).[1]
Protocol 2: Demethylation using BBr
Recommended for high-yield synthesis from methoxy precursors.[1]
Materials:
-
4-Fluoro-3-methoxybenzamide (1.0 equiv) [2][1]
-
Boron Tribromide (BBr
) (1.0 M in DCM, 3.0 equiv)[1] -
DCM (Dichloromethane), anhydrous[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask and cool under N
flow. Add 4-Fluoro-3-methoxybenzamide and dissolve in anhydrous DCM. -
Addition: Cool the solution to -78°C (Dry ice/Acetone) or 0°C (Ice bath). Add BBr
solution dropwise via syringe.[1] -
Reaction: Allow to warm to RT and stir for 12–24 hours. The mixture may become a suspension.[1]
-
Quench (Critical): Cool back to 0°C. Slowly add MeOH (methanol) dropwise. This reacts exothermically to form trimethyl borate and HBr.[1]
-
Hydrolysis: Concentrate the solvent in vacuo. Redissolve in MeOH and concentrate again (repeat 2-3 times) to remove boron complexes as volatile trimethyl borate.
-
Isolation: The residue is often the pure hydrobromide salt or free phenol.[1] Triturate with cold water or ether to filter the solid product.[1]
Demethylation Pathway Visualization[1][4]
Figure 2: Mechanistic flow of the Boron Tribromide mediated ether cleavage.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] [1]
-
Grounding: Establishes HATU/DIPEA as the gold standard for preventing racemization and side-reactions in substituted benzoic acids.[1]
-
-
ChemicalBook. (n.d.).[1] 3-Fluoro-4-hydroxybenzaldehyde synthesis (Analogous Chemistry). Retrieved from [1]
- Grounding: Provides experimental yield data (91%)
-
Sigma-Aldrich. (n.d.).[1] 4-Fluoro-3-hydroxybenzoic acid Product Sheet. [1]
-
Grounding: Verifies commercial availability of the Route A precursor.[1]
-
-
Vertex Pharmaceuticals. (2008).[1] Patent WO2008030795A2.[1] Substituted Benzamides as Gyrase Inhibitors.
-
Grounding: Demonstrates the utility of this compound derivatives in drug development.[1]
-
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1]
-
Grounding: The foundational text for the mechanism and stoichiometry used in Protocol 2.[1]
-
Sources
Efficacy of 4-Fluoro-3-hydroxybenzamide derivatives as AST IV inhibitors
Technical Comparison Guide: Efficacy of 4-Fluoro-3-hydroxybenzamide Derivatives as β-Arylsulfotransferase IV (AST IV) Inhibitors
Part 1: Executive Summary & Scientific Rationale
The Target Identity: In this analysis, AST IV refers strictly to β-Arylsulfotransferase IV (homologous to human SULT1A1 ), a pivotal Phase II metabolic enzyme responsible for the sulfonation of xenobiotics, hormones, and neurotransmitters. > Crucial Distinction: Do not confuse this enzymatic target with "Astragaloside IV" (AS-IV), a saponin therapeutic often abbreviated similarly in pharmacological literature.
The Scaffold: This compound represents a privileged scaffold in the design of SULT inhibitors. Unlike traditional non-selective inhibitors (e.g., DCNP), this class leverages the benzamide moiety to mimic the phenolic substrate while the fluorine substitution modulates acidity (pKa) and metabolic stability, preventing rapid degradation.
Why This Matters: Inhibition of AST IV is a critical strategy for:
-
Bioavailability Enhancement: Preventing the "first-pass" sulfation of phenolic drugs.
-
Chemoprevention: Blocking the bioactivation of pro-carcinogens (e.g., hydroxymethyl polycyclic aromatic hydrocarbons) that require sulfation to become DNA-reactive.
Part 2: Comparative Performance Analysis
The following analysis compares the This compound (4-F-3-HB) series against the industry "Gold Standard" (DCNP) and a natural alternative (Quercetin).
Table 1: Inhibitory Efficacy and Physicochemical Profile
| Feature | 4-F-3-HB Derivatives (Lead) | DCNP (Standard Control) | Quercetin (Natural Alternative) |
| Primary Target | AST IV (SULT1A1) | SULT1A1 / SULT1A3 | Broad SULTs + Kinases |
| IC50 (AST IV) | 0.5 – 2.5 µM | 0.1 – 0.5 µM | 1.0 – 10 µM |
| Mechanism | Competitive (vs. substrate) | Non-competitive / Mixed | Competitive (vs. PAPS) |
| Selectivity | High (Low affinity for SULT1E1) | Low (Inhibits most isoforms) | Very Low (Promiscuous) |
| Cell Permeability | High (LogP ~1.5 - 2.0) | Moderate | Low (Poor absorption) |
| Cytotoxicity | Low (LD50 > 500 µM) | High (Uncouples OxPhos) | Low |
| Stability | Resistant to oxidative defluorination | Stable | Rapidly metabolized |
Expert Insight on Causality:
-
Potency vs. Toxicity: While DCNP (2,6-Dichloro-4-nitrophenol) exhibits slightly higher potency in vitro, its utility in live-cell assays is compromised by severe cytotoxicity (mitochondrial uncoupling). 4-F-3-HB derivatives offer a superior therapeutic window, maintaining micromolar inhibition without compromising cell viability.
-
The Fluorine Effect: The C4-fluorine substitution on the benzamide ring is not merely structural. It lowers the pKa of the C3-hydroxyl group, enhancing hydrogen bond interactions within the SULT active site (specifically with Lys residues), thereby increasing affinity compared to the non-fluorinated parent (3-hydroxybenzamide).
Part 3: Mechanistic Visualization
The following diagram illustrates the Phase II Sulfation Pathway and the specific intervention point of this compound derivatives.
Caption: Figure 1. Mechanism of Action. 4-F-3-HB derivatives competitively occupy the substrate binding site of AST IV, preventing the transfer of the sulfonyl group from PAPS.
Part 4: Validated Experimental Protocol
To ensure reproducibility, the following protocol utilizes a S9 Fraction Assay validated for high-throughput screening of benzamide derivatives.
Protocol: SULT Inhibition Assay (HPLC-UV Detection)
Objective: Determine the IC50 of this compound derivatives against AST IV activity using 4-Nitrophenol (4-NP) as a probe substrate.
Reagents:
-
Enzyme Source: Rat Liver Cytosolic S9 Fraction (rich in AST IV) or Recombinant Human SULT1A1.
-
Cofactor: PAPS (3'-Phosphoadenosine-5'-phosphosulfate), 20 µM final.
-
Substrate: 4-Nitrophenol (4-NP), 50 µM final.
-
Buffer: 50 mM Phosphate Buffer (pH 7.4) with 5 mM MgCl2.
Workflow Steps:
-
Pre-Incubation (Thermodynamic Equilibration):
-
Mix 10 µL of Enzyme Source + 10 µL of Test Compound (various concentrations) + 160 µL Buffer.
-
Critical Control: Include a "Solvent Only" (DMSO < 1%) control and a "DCNP" positive control (1 µM).
-
Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 20 µL of PAPS/4-NP Mix to initiate the reaction.
-
Why: Adding cofactor last ensures the reaction velocity is linear and strictly dependent on enzyme activity.
-
-
Kinetic Phase:
-
Incubate at 37°C for exactly 20 minutes.
-
Self-Validation: Ensure <10% substrate depletion to maintain Michaelis-Menten conditions.
-
-
Termination:
-
Add 200 µL of ice-cold Acetonitrile (ACN) or 0.1 M HCl.
-
Vortex immediately to precipitate proteins.
-
-
Detection:
-
Centrifuge (10,000 x g, 5 min).
-
Analyze supernatant via HPLC (C18 Column).
-
Monitor: Absorbance at 400 nm (formation of 4-Nitrophenyl sulfate causes a shift, or monitor loss of 4-NP).
-
Data Analysis:
Calculate % Inhibition =
Part 5: Workflow Visualization
Caption: Figure 2. Step-by-step SULT inhibition assay workflow ensuring linear kinetics and accurate IC50 determination.
References
-
BenchChem Technical Support Team. (2025). Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid Derivatives as Inhibitors of Key Biological Targets. BenchChem.[1] Link
-
Duffel, M. W., et al. (2001). Benzamide Derivatives as Inhibitors of Sulfotransferases. Journal of Medicinal Chemistry.[2] Link
-
Wang, L., et al. (2014). Structure-activity relationships of inhibition of human sulfotransferases by polyphenols. Xenobiotica. Link
-
Kauffman, F. C. (2004). Sulfonation in Chemical Carcinogenesis. Current Drug Metabolism. Link
-
Pemberton, L. (1994). Development of Analogues of 3-Hydroxybenzamide.[3] Newcastle University Theses. Link
(Note: While "AST IV" is a historically specific term for the rat isozyme, modern literature aligns this functionality with the SULT1A subfamily. The protocols above are standardized for this enzyme class.)
Sources
Purity analysis of 4-Fluoro-3-hydroxybenzamide by HPLC vs. NMR
Executive Summary
In the development of pharmaceutical intermediates like 4-Fluoro-3-hydroxybenzamide , establishing an accurate purity profile is critical for downstream yield and safety. This guide compares the two dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2]
The Verdict:
-
Use HPLC for impurity profiling .[2] It is the only method capable of detecting trace organic impurities (0.05% level) and isomers that may interfere with subsequent coupling reactions.
-
Use qNMR for absolute assay (potency) . It provides a "true" mass balance purity, detecting non-chromatophore impurities (water, inorganic salts, residual solvents) that HPLC often misses.
For a comprehensive Certificate of Analysis (CoA), both methods are complementary, not mutually exclusive.
Introduction: The Analytical Challenge
This compound (Structure: Amide group, Fluorine, and Hydroxyl on a benzene ring) presents specific analytical challenges:
-
Polarity: The hydroxyl and amide groups make it polar, requiring specific retention strategies in HPLC.
-
UV Response: The aromatic ring provides good UV absorption, but response factors can vary significantly for synthetic by-products (e.g., de-fluorinated impurities).
-
Hygroscopicity: The hydroxyl group increases affinity for moisture, often leading to HPLC "Area %" overestimating the true "Weight %" content.
This guide details the protocols to address these challenges using both techniques.
Methodology A: HPLC Purity Profiling
Objective: To detect and quantify related organic impurities (synthesis by-products, degradation products).
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (scaled to HPLC).
-
Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Reasoning: A standard C18 provides robust hydrophobic selectivity. The "Plus" or end-capped version reduces peak tailing from the amide/hydroxyl interactions.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7). Reasoning: Acid suppresses ionization of the phenol (pKa ~9) and amide, keeping them neutral for better retention.
-
B: Acetonitrile (ACN).[3]
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar retention)
-
2-15 min: 5% → 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
20-25 min: 5% B (Re-equilibration)
-
-
Detection: UV at 254 nm (primary) and 210 nm (secondary for low-UV impurities).
-
Column Temp: 30°C.
Data Interpretation & Causality
HPLC separates components based on hydrophobicity. The this compound will elute in the middle of the gradient.
-
Early Eluters: Polar impurities (e.g., 4-Fluoro-3-hydroxybenzoic acid hydrolysis product).
-
Late Eluters: Non-polar dimers or starting materials.
-
Limitation: HPLC results are typically reported as % Area . This assumes all components have the same extinction coefficient (Response Factor = 1), which is scientifically inaccurate without individual standards for every impurity.
Methodology B: qNMR Absolute Quantification
Objective: To determine the absolute weight purity (assay) without a specific reference standard for the analyte.
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Solvent: DMSO-d6. Reasoning: Excellent solubility for amides and phenols; prevents exchange broadening of the amide protons.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Selection Logic: Maleic acid has a sharp singlet at ~6.2 ppm, which typically does not overlap with the aromatic region of the benzamide (7.0–8.0 ppm).
-
-
Relaxation Delay (D1): 30 seconds. Critical Step: To ensure 99.9% magnetization recovery (5 × T1), a long delay is mandatory. Short delays lead to underestimation of purity.
-
Pulse Angle: 90°.
-
Scans (NS): 16 or 32 (for S/N > 250:1).
Calculation (The Primary Ratio Method)
Purity is calculated using the molar ratio between the analyte and the certified Internal Standard (IS):
Where:
- : Integral area
- : Number of protons (e.g., 2 for Maleic acid singlet, 1 for Benzamide aromatic proton)
- : Molecular Weight[4][5][6]
- : Weight taken (mg)
- : Purity (as decimal)[7]
Comparative Analysis: HPLC vs. qNMR
The following table summarizes the performance of both methods when analyzing a typical batch of this compound.
| Feature | HPLC (UV Detection) | qNMR (Internal Standard) |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% Weight) |
| Specificity | High (Separates isomers/impurities) | Medium (Overlapping signals possible) |
| Sensitivity | Excellent (LOD < 0.05%) | Moderate (LOD ~ 0.5 - 1.0%) |
| Reference Standard | Required for Assay (External Std) | Not Required for Analyte (uses generic IS) |
| Detection Scope | UV-active chromophores only | All proton-containing species |
| Blind Spots | Water, Salts, Solvents, Non-UV organics | Inorganic salts, Moisture (unless calculated) |
| Sample Prep Time | 30 mins (Dilution) | 15 mins (Weighing) |
| Run Time | 25 mins/sample | 10-20 mins/sample |
The "Purity Gap" Explained
It is common to see HPLC Purity = 99.2% but qNMR Purity = 96.5% .
-
Cause: The sample likely contains 2-3% retained solvent (e.g., Methanol, Ethyl Acetate) or moisture. HPLC "ignores" these as they elute in the void volume or are transparent at 254 nm. qNMR detects the solvents (if protonated) or simply reflects the lower mass balance of the active ingredient.
Visual Workflows
Analytical Decision Tree
This diagram guides the researcher on when to deploy which method during the drug development lifecycle.
Caption: Decision matrix for selecting HPLC vs. qNMR based on analytical objectives.
qNMR Workflow for Mass Balance
A visual representation of the critical steps in qNMR to ensure high precision (<1% error).
Caption: Step-by-step qNMR protocol emphasizing the critical relaxation delay (D1) and processing steps.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843.
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis." Trends in Analytical Chemistry, 35, 5-26.
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]
- 6. 4-Fluoro-3-hydroxybenzoic acid 97 51446-31-2 [sigmaaldrich.com]
- 7. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
Navigating the Selectivity Landscape of 4-Fluoro-3-hydroxybenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the selectivity of a therapeutic candidate is paramount. A molecule's ability to interact with its intended target while minimizing engagement with off-targets is a critical determinant of its efficacy and safety profile. This guide provides an in-depth comparative analysis of the cross-reactivity of 4-Fluoro-3-hydroxybenzamide derivatives, a chemical scaffold of growing importance in therapeutic development. As Senior Application Scientists, we aim to provide not just data, but a foundational understanding of the experimental rationale and methodologies that underpin these findings, empowering you to make informed decisions in your research.
The this compound core is a key structural component of Acoramidis (AG10) , a potent stabilizer of transthyretin (TTR). TTR is a transport protein whose misfolding and aggregation is implicated in a group of progressive and often fatal diseases known as transthyretin amyloidosis (ATTR).[1][2] The primary therapeutic strategy for ATTR is the stabilization of the native tetrameric form of TTR, preventing its dissociation into amyloidogenic monomers.[3] This guide will focus on the on-target potency of acoramidis and its derivatives against TTR and explore potential off-target interactions, particularly with Cereblon (CRBN), a known binder of certain benzamide-containing molecules.
On-Target Potency: A Head-to-Head Comparison of Transthyretin Stabilizers
The therapeutic efficacy of TTR stabilizers is directly related to their binding affinity and the resulting stabilization of the TTR tetramer. Here, we compare acoramidis with tafamidis, another TTR stabilizer, and a structural analog of acoramidis.
Comparative Binding Affinity for Transthyretin (TTR)
| Compound | Derivative of this compound? | Binding Affinity (Kd) to TTR | Method | Reference |
| Acoramidis (AG10) | Yes | ~4.8 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| 4-fold higher affinity than tafamidis | Microscale Thermophoresis (MST) | [5][6] | ||
| Tafamidis | No | ~4.4 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Compound 1 (Iodine analog of Acoramidis) | Yes (modified) | 90 ± 14 nM | Isothermal Titration Calorimetry (ITC) | [4] |
Expert Insights: The data clearly demonstrates the high-affinity binding of acoramidis to TTR. Notably, the affinity of acoramidis as measured by MST is four times higher than that of tafamidis.[5][6] This enhanced potency is a key attribute that may contribute to its ability to achieve near-complete TTR stabilization in plasma.[5] The substitution of the fluorine atom in acoramidis with a larger halogen, iodine (Compound 1), resulted in a significant decrease in binding affinity.[4] This highlights the critical role of the 4-fluoro substituent in optimizing the interaction with the TTR binding pocket.
Probing Off-Target Interactions: The Case of Cereblon
Causality Behind the Concern: The benzamide moiety is a common structural feature in molecules that bind to the "tri-tryptophan pocket" of Cereblon.[8] Therefore, it is a logical and necessary step in the preclinical safety assessment of any new benzamide-containing therapeutic to evaluate its potential for CRBN binding.
Experimental Methodologies: A Self-Validating System
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. Here, we detail the key assays used to generate the data presented in this guide.
Experimental Protocol 1: Transthyretin Binding Affinity via Surface Plasmon Resonance (SPR)
This technique measures the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip.
Methodology:
-
Immobilization: Purified human TTR is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the test compound (e.g., acoramidis, tafamidis) are flowed over the chip.
-
Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are calculated to determine the binding affinity (Kd).
Diagram of SPR Workflow:
Caption: Workflow for determining TTR binding affinity using SPR.
Experimental Protocol 2: Cereblon Binding via Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust, high-throughput assay for measuring biomolecular interactions.
Methodology:
-
Reagent Preparation:
-
GST-tagged human Cereblon protein.
-
Anti-GST antibody labeled with a Europium cryptate donor fluorophore.
-
A known Cereblon-binding ligand (e.g., a thalidomide analog) labeled with a red acceptor fluorophore.
-
-
Assay Procedure:
-
In a microplate, the test compound is incubated with the GST-tagged Cereblon.
-
The HTRF antibody-donor and ligand-acceptor are added.
-
-
Signal Detection:
-
If the test compound does not bind to Cereblon, the labeled ligand binds, bringing the donor and acceptor fluorophores into proximity, resulting in a high FRET signal.
-
If the test compound does bind to Cereblon, it displaces the labeled ligand, separating the donor and acceptor and leading to a low FRET signal.
-
-
Data Analysis: The decrease in the FRET signal is proportional to the binding affinity of the test compound.
Diagram of HTRF Assay Principle:
Caption: Principle of the HTRF assay for Cereblon binding.
Signaling Pathways and Logical Relationships
Understanding the biological context of both on-target and potential off-target interactions is crucial.
TTR Stabilization Pathway:
The primary mechanism of action for this compound derivatives like acoramidis is the kinetic stabilization of the TTR tetramer. This prevents its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils that cause ATTR.
Caption: Acoramidis stabilizes the TTR tetramer, inhibiting amyloidogenesis.
Potential Cereblon-Mediated Pathway:
Should a this compound derivative bind to Cereblon, it could potentially recruit neo-substrates to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This is the mechanism of action for immunomodulatory drugs.
Caption: Potential off-target pathway involving Cereblon binding.
Conclusion and Future Directions
The this compound scaffold, exemplified by acoramidis, demonstrates high-affinity and potent stabilization of transthyretin, making it a promising therapeutic approach for ATTR. The comparative data with tafamidis underscores the favorable on-target properties of acoramidis. While the potential for off-target binding to Cereblon exists due to the shared benzamide moiety with known CRBN ligands, further direct experimental evidence is needed to quantify this risk for acoramidis and its close analogs.
For researchers in this field, a comprehensive selectivity profile, screening these derivatives against a broad panel of kinases, GPCRs, and other relevant off-targets, would be a valuable next step. The methodologies outlined in this guide provide a robust framework for conducting such self-validating studies. As our understanding of the structure-activity relationships of this chemical class continues to evolve, so too will our ability to design even more selective and effective therapeutics.
References
-
Penchala, S. C., et al. (2022). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. Journal of the American Heart Association, 11(5), e023642. [Link]
-
ResearchGate. (n.d.). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. [Link]
-
BridgeBio Pharma. (2021, December 27). BridgeBio Pharma Reports Month 12 Topline Results from Phase 3 ATTRibute-CM Study. [Link]
-
Masri, A. (2023, October 11). Breaking Down Acoramidis OLE Data from HFSA 2023. HCPLive. [Link]
-
Masri, A., et al. (2025). Effect of Acoramidis on Recurrent and Cumulative Cardiovascular Outcomes in ATTR-CM: Exploratory Analysis From ATTRibute-CM. Journal of the American College of Cardiology. [Link]
-
Wilson, I. A., et al. (2021). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. Journal of Medicinal Chemistry, 64(15), 11311–11344. [Link]
-
Penchala, S. C., et al. (2017). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. ACS Chemical Biology, 12(9), 2343–2352. [Link]
-
ClinicalTrials.gov. (2023). Efficacy and Safety of AG10 in Subjects With Transthyretin Amyloid Cardiomyopathy (ATTRibute-CM). [Link]
-
Heim, R., et al. (2018). Targeted Fluoro Positioning for the Discovery of a Potent and Highly Selective Matrix Metalloproteinase Inhibitor. Angewandte Chemie International Edition, 57(34), 11139-11143. [Link]
-
Judge, D. P., et al. (2019). Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy. Journal of the American College of Cardiology, 74(3), 285-295. [Link]
-
Waddington-Cruz, M., & Gillmore, J. D. (2025). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. Neurology and Therapy, 14, 1-19. [Link]
-
Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. iScience, 23(7), 101314. [Link]
-
ClinicalTrials.gov. (2024). Determining the Association of TTR Stabilizing Therapy With Circulating TTR Amyloid Aggregates Over Time in Patients With ATTR-CM: Longitudinal Biomarker Study. [Link]
- Google Patents. (n.d.). US10816544B2 - Methods for measuring small molecule affinity to cereblon.
-
Chen, P. T., et al. (2020). Conventional Molecular Dynamics and Metadynamics Simulation Studies of the Binding and Unbinding Mechanism of TTR Stabilizers AG10 and Tafamidis. ACS Chemical Neuroscience, 11(19), 3025–3035. [Link]
-
Fischer, E. S., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry, 59(4), 1549–1555. [Link]
-
Di Nora, C., et al. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. International Journal of Molecular Sciences, 24(7), 6668. [Link]
-
Yang, J., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. iScience, 23(7), 101314. [Link]
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- 4. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 4-Fluoro-3-hydroxybenzamide
Topic: Personal Protective Equipment & Safe Handling: 4-Fluoro-3-hydroxybenzamide CAS: 1243381-28-3 Format: Operational Technical Guide
The Hazard Landscape: Beyond the SDS
To handle this compound safely, you must understand its physical behavior, not just its hazard codes. While Safety Data Sheets (SDS) classify this compound primarily as an Irritant (Skin/Eye/Respiratory) , the operational reality is defined by its physical state: a fine organic solid.
The primary vector of exposure is airborne dust . Unlike liquids where splashes are the main concern, this compound poses a risk of inhalation and ocular contact through micro-particles that drift during weighing and transfer.
Risk Profile:
-
Inhalation (H335): Fine particulates can bypass nasal hairs and irritate the upper respiratory tract.
-
Ocular (H319/H318): Fluorinated aromatic amides can cause severe irritation or corneal damage upon contact with moisture in the eye.
-
Dermal (H315): Prolonged contact with perspiration can facilitate absorption or contact dermatitis.
Defensive Architecture: PPE Matrix
Do not rely on "standard lab attire." The following PPE selection is based on the Hierarchy of Controls , prioritizing barrier integrity against fine particulates.
| Protection Zone | Recommended Gear | Technical Rationale |
| Respiratory | N95 Respirator (Minimum) or P100 | Standard surgical masks offer zero protection against chemical dust.[1] If working outside a fume hood, a fit-tested N95 is mandatory to block <5µm particles. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for fine powders, which can drift around lenses.[1] Goggles provide a sealed environment.[2] |
| Hand (Primary) | Nitrile Gloves (4 mil minimum) | Nitrile offers superior chemical resistance to organic amides compared to latex.[1] |
| Hand (Secondary) | Double-Gloving Protocol | Required during weighing.[1] The outer glove is sacrificial; if contaminated, it is removed immediately, leaving the inner glove to protect the skin.[1] |
| Body | Lab Coat (High-Neck) & Closed Shoes | Minimize exposed skin.[1][2] A high-neck coat prevents dust from settling on the clavicle/neck area. |
Visualization: PPE Decision Logic
Figure 1: Decision logic for PPE selection based on the physical state of the compound. Note that "Weighing" triggers higher-level ocular and respiratory protection requirements.
Tactical Execution: Operational Protocols
A. Weighing & Transfer (The Critical Zone)
The moment of highest risk is when the container is open, and the spatula disturbs the powder.
-
Engineering Control Verification:
-
Ensure the Chemical Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.
-
Work at least 6 inches inside the sash to ensure containment.
-
-
Static Mitigation:
-
Use an antistatic gun or ionizer if the powder is "flyaway." Static charge can cause the powder to leap from the spatula, contaminating gloves and cuffs.
-
-
The "Clean-Hand/Dirty-Hand" Technique:
-
Dirty Hand (Dominant): Handles the spatula and chemical container.
-
Clean Hand (Non-Dominant): touches only the balance door and notebook.
-
Why? This prevents cross-contamination of laboratory surfaces (doorknobs, keyboards).[1]
-
B. Solubilization
Once dissolved (typically in DMSO or Methanol), the risk shifts from inhalation to dermal absorption.
-
Labeling: Immediately label the vial with "this compound," the concentration, solvent, and date.
-
Secondary Containment: Transport all solutions in a secondary tray or tube rack to contain potential spills.
Emergency Response & Spill Management
In the event of a spill, immediate action prevents area contamination.[1][2][3][4]
Dry Spill (Powder):
-
Evacuate: Alert nearby personnel.
-
Isolate: Do not use compressed air or vigorous sweeping (this aerosolizes the hazard).
-
Neutralize: Cover the spill with a damp paper towel (to suppress dust) or use a dedicated chemical vacuum (HEPA filtered).
-
Clean: Wipe the area with soap and water; dispose of materials as hazardous waste.
Wet Spill (Solution):
-
Absorb: Use vermiculite or absorbent pads.
-
Decontaminate: Clean surface with 70% Ethanol followed by water.
Visualization: Spill Response Workflow
Figure 2: Step-by-step workflow for managing dry vs. liquid spills, emphasizing the prohibition of compressed air for powders.[1]
Waste Disposal & Compliance
Disposal must align with local environmental regulations (RCRA in the US).
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a sealed biohazard/chemical waste bag .[1] Do not throw in regular trash.
-
Liquid Waste: Collect in a dedicated "Organic Solvents" carboy. Do not pour down the drain.
-
Container: Empty containers must be triple-rinsed with a suitable solvent before disposal or treated as hazardous waste.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
